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5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one Documentation Hub

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  • Product: 5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one
  • CAS: 143396-01-4

Core Science & Biosynthesis

Foundational

Technical Guide: Dihydroxylated Vince Lactam Derivatives

Strategic Synthesis, Stereochemical Control, and Pharmaceutical Applications Executive Summary This technical guide provides an in-depth analysis of the dihydroxylation of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Stereochemical Control, and Pharmaceutical Applications

Executive Summary

This technical guide provides an in-depth analysis of the dihydroxylation of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam). As a privileged chiral scaffold, Vince lactam serves as the structural progenitor for carbocyclic nucleosides, including the antiretrovirals Abacavir and Carbovir.[1][2][3] This document details the mechanistic imperatives of exo-selective oxidation, validates the Upjohn dihydroxylation protocol, and maps the downstream functionalization pathways critical for drug development.

The Scaffold: Structural Constraints & Reactivity

The utility of Vince lactam lies in its rigid bicyclic framework. The C5–C6 olefin is the primary site for functionalization, but its reactivity is dictated by the steric environment of the methylene bridge (C7).

  • Stereoelectronic Gating: The bicyclic [2.2.1] system adopts a "book-shape" geometry. The one-carbon bridge (C7) sterically shields the endo face of the alkene. Consequently, electrophilic attacks—including osmylation—occur almost exclusively from the convex exo face.

  • Strain Release: The norbornene-like double bond possesses significant ring strain, enhancing its reactivity toward oxidants compared to unstrained internal alkenes.

Mechanistic Diagram: Stereoselective Attack

The following diagram illustrates the steric logic dictating the exo-face selectivity during the initial approach of the osmium catalyst.

ExoSelectivity Lactam Vince Lactam (Bicyclic Core) EndoPath Endo Path (Blocked by C7 Bridge) Lactam->EndoPath Steric Clash ExoPath Exo Path (Sterically Accessible) Lactam->ExoPath Preferred Approach Osmate Osmate Ester (Exo-cis-fused) ExoPath->Osmate [3+2] Cycloaddition Product Cis-Diol (Exo-2,3-dihydroxy) Osmate->Product Hydrolysis

Caption: Figure 1. Steric governance of the C7 bridge forces reagents to approach from the exo-face, resulting in high diastereoselectivity.

Protocol: Catalytic Upjohn Dihydroxylation

The standard methodology for converting Vince lactam to its diol derivative utilizes the Upjohn protocol (


 / NMO).[4] This method is preferred over stoichiometric osmylation due to cost and safety, and over permanganate oxidation due to the risk of over-oxidation to dicarboxylic acids.
Critical Reagents & Safety
  • Osmium Tetroxide (

    
    ):  Highly volatile and ocularly toxic.[5] Must be handled in a well-ventilated fume hood. Use of non-volatile precursors like 
    
    
    
    is recommended for scale-up.
  • N-Methylmorpholine N-oxide (NMO): Acts as the co-oxidant to regenerate the Os(VIII) species, allowing catalytic turnover.[6]

Validated Experimental Workflow

Objective: Synthesis of exo,exo-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one.

StepActionRationale
1. Solvation Dissolve Vince lactam (1.0 equiv) in Acetone/Water (4:1 v/v).The mixed solvent system ensures solubility of both the hydrophobic alkene and the polar oxidant salts.
2. Co-oxidant Add NMO (1.1–1.2 equiv) as a 50% aqueous solution.Slight excess ensures complete conversion; aqueous delivery prevents exotherms.
3. Catalysis Add

(0.5–1.0 mol%) at 0°C.
Low temperature controls the rate of the initial exothermic formation of the osmate ester.
4. Reaction Warm to RT and stir for 4–12 hours. Monitor by TLC (EtOAc/MeOH).Reaction is complete when the UV-active alkene spot disappears and a baseline polar spot (diol) appears.
5. Quench Add solid

(5 equiv) or saturated

. Stir 1 hr.
Critical: Reduces residual Os(VIII) and breaks down the stable osmate ester intermediate to release the diol.
6. Isolation Evaporate acetone. Extract aqueous phase with polar organic solvent (e.g., n-Butanol) or lyophilize.The product is highly water-soluble (amphiphilic). Standard EtOAc extraction often results in poor yield.

Self-Validating Checkpoint:

  • Visual Cue: The reaction mixture typically turns dark brown/black upon addition of Osmium. Upon quenching with sulfite, the mixture should turn to a fluffy grey/white precipitate (OsO2) or clear solution, indicating successful reduction of the toxic catalyst.

Downstream Derivatization: The "Decision Tree"

Once the dihydroxylated lactam is obtained, it serves as a divergence point. The diol is rarely used "as is"; it is almost immediately protected to facilitate purification and subsequent ring-opening.

Acetonide Protection (The Standard Intermediate)

The crude diol is treated with 2,2-dimethoxypropane and p-toluenesulfonic acid (catalytic) in acetone.

  • Why? The acetonide (isopropylidene) derivative is lipophilic, allowing for standard silica gel chromatography and easy removal of residual osmium salts.

  • Result: This protected scaffold is the direct precursor for Carbovir/Abacavir synthesis.[2]

Lactam Ring Opening

The lactam amide bond is robust. Opening it requires specific conditions depending on the desired target:

  • Reductive Opening (

    
    ):  Yields the cyclic amino-alcohol (cyclopentane derivative). Used for carbocyclic nucleosides.[7][8]
    
  • Hydrolytic Opening (Acid/Base): Yields the amino-acid (dihydroxy-cyclopentanecarboxylic acid). Used for peptidomimetics.

Workflow Visualization

The following diagram maps the transformation from the raw scaffold to high-value pharmaceutical intermediates.

Derivatives Start Vince Lactam Step1 Dihydroxylation (OsO4/NMO) Start->Step1 Inter cis-Diol Lactam (Water Soluble) Step1->Inter Protect Acetonide Protection (2,2-DMP, pTsOH) Inter->Protect Purification Strategy Protected Protected Intermediate (Lipophilic) Protect->Protected Branch1 Reductive Opening (LiAlH4) Protected->Branch1 Branch2 Oxidative Cleavage (NaIO4) Protected->Branch2 Target1 Carbovir/Abacavir Precursors Branch1->Target1 Target2 Acyclic Amino Acids (GABA Analogs) Branch2->Target2

Caption: Figure 2. Strategic divergence from the protected diol intermediate allows access to both carbocyclic nucleosides and linear amino acids.

Pharmaceutical Applications: The Carbovir Route

The most commercially significant application of dihydroxylated Vince lactam is the synthesis of Abacavir (Ziagen), an HIV reverse transcriptase inhibitor.

Mechanism of Action Relevance

The dihydroxylation step installs the 2',3'-hydroxyl groups (in nucleoside numbering) or their precursors. For Abacavir, the target is actually the unsaturated carbocycle. However, the dihydroxylated route allows for stereochemical inversion or specific functionalization at the 4'-position if modified nucleosides are required.

Key Transformation Sequence:

  • Protected Lactam: (From Section 3.1).

  • Reduction:

    
     / 
    
    
    
    (Luche reduction) or
    
    
    opens the lactam to the amino-alcohol.
  • Base Coupling: The amine is constructed into the purine ring (usually via chloropyrimidine condensation).

  • Final Deprotection: Acidic hydrolysis removes the acetonide.

References

  • Vince, R., & Hua, M. (2006).[7] Synthesis of carbovir and abacavir from a carbocyclic precursor.[1][7][9] Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.4.

  • Singh, R., & Kissman, H. M. (1980). Synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of Medicinal Chemistry.
  • VanRheenen, V., Cha, D. Y., & Hartley, W. M. (1978). Catalytic Osmium Tetroxide Oxidation of Olefins: cis-1,2-Cyclohexanediol. Organic Syntheses, 58, 43. (The definitive Upjohn protocol reference).

  • Trost, B. M., & Kuo, G. H. (1992). Palladium-catalyzed enantioselective synthesis of carbanucleosides. Journal of the American Chemical Society. (Highlighting the utility of the scaffold in nucleoside chemistry).

Sources

Exploratory

An In-depth Technical Guide to 2-Azabicyclo[2.2.1]heptan-3-one Diol Analogs for Researchers and Drug Development Professionals

The 2-azabicyclo[2.2.1]heptan-3-one core, a rigid bicyclic γ-lactam scaffold, has emerged as a privileged structure in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of funct...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-azabicyclo[2.2.1]heptan-3-one core, a rigid bicyclic γ-lactam scaffold, has emerged as a privileged structure in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of functional groups, making it an attractive template for the design of potent and selective therapeutic agents. This guide provides a comprehensive technical overview of a specific class of derivatives: the 2-azabicyclo[2.2.1]heptan-3-one diol analogs. We will delve into their synthesis, with a focus on stereoselective methodologies, explore their burgeoning biological activities, and discuss the structure-activity relationships that govern their therapeutic potential.

The Strategic Importance of the 2-Azabicyclo[2.2.1]heptan-3-one Scaffold

The 2-azabicyclo[2.2.1]heptan-3-one framework, often derived from the versatile building block (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as the Vince Lactam, offers several advantages in drug design.[1] Its rigid structure reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the defined stereochemistry of the bicyclic system allows for the exploration of three-dimensional chemical space, a critical aspect in the development of highly specific drugs.

The introduction of diol functionalities onto this scaffold further enhances its potential. The hydroxyl groups can act as hydrogen bond donors and acceptors, crucial for molecular recognition at the active sites of enzymes and receptors. Moreover, the stereochemistry of the diol (i.e., syn or anti) can significantly influence the biological activity, providing a means to fine-tune the pharmacological profile of the analogs.

Synthesis of 2-Azabicyclo[2.2.1]heptan-3-one Diol Analogs: A Focus on Stereoselectivity

The primary route to 2-azabicyclo[2.2.1]heptan-3-one diol analogs involves the dihydroxylation of the corresponding unsaturated precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one. The stereochemical outcome of this reaction is of paramount importance and can be controlled through the choice of reagents and reaction conditions.

Stereoselective Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes.[2][3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). The choice of ligand dictates the facial selectivity of the dihydroxylation, leading to the formation of a specific enantiomer of the diol.

The commercially available AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) formulations simplify the experimental procedure by providing a pre-packaged mixture of the osmium catalyst, chiral ligand, re-oxidant (potassium ferricyanide), and base (potassium carbonate).[3][4]

A general workflow for the Sharpless asymmetric dihydroxylation is as follows:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve AD-mix in t-BuOH/H₂O B Cool to 0 °C A->B C Add alkene substrate B->C D Stir vigorously at 0 °C or RT C->D E Monitor by TLC D->E F Quench with Na₂SO₃ E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Column chromatography H->I cluster_0 Viral Replication Inhibition A Bicyclic Nucleoside Analog Enters Cell B Phosphorylation by Viral/Cellular Kinases A->B C Active Triphosphate Analog B->C D Competitive Inhibition of Viral DNA Polymerase C->D E Incorporation into Viral DNA D->E F Chain Termination E->F G Inhibition of Viral Replication F->G

Mechanism of action of bicyclic nucleoside analogs.

Anticancer Activity

Carbocyclic nucleosides derived from the bicyclo[2.2.1]heptane scaffold have also been investigated for their potential as anticancer agents. [5]Certain L-type carbocyclic nucleosides with this framework have demonstrated significant cytostatic effects on various cancer cell lines. [5]The mechanism of action is often related to the inhibition of DNA synthesis in rapidly dividing cancer cells.

Other Potential Biological Activities

The rigid 2-azabicyclo[2.2.1]heptane scaffold has been incorporated into molecules targeting a range of other biological processes, including:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Derivatives of 2-azabicyclo[2.2.1]heptane have shown potent DPP-4 inhibitory activity, which is a validated target for the treatment of type 2 diabetes. [6][7]* Nicotinic Acetylcholine Receptor (nAChR) Modulation: The scaffold has been used to develop ligands for nAChRs, which are implicated in a variety of neurological disorders. [6]

Structure-Activity Relationships (SAR)

The biological activity of 2-azabicyclo[2.2.1]heptan-3-one diol analogs is highly dependent on their three-dimensional structure. Key SAR considerations include:

  • Stereochemistry of the Diol: The relative orientation of the two hydroxyl groups (syn or anti) can have a profound impact on how the molecule fits into the binding pocket of a target protein. This can lead to significant differences in potency and selectivity between stereoisomers.

  • Absolute Configuration: For chiral molecules, one enantiomer is often significantly more active than the other. The use of stereoselective synthesis methods, such as the Sharpless asymmetric dihydroxylation, is therefore crucial for producing the desired biologically active isomer.

  • Nature of the N-Substituent: The substituent on the nitrogen atom of the lactam can be modified to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. It can also be used to introduce additional binding interactions with the target.

  • Substitution on the Bicyclic Core: The introduction of other functional groups on the carbon framework of the bicyclic system can be used to further probe the binding site and optimize activity.

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation of 2-Azabicyclo[2.2.1]hept-5-en-3-one

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • N-protected-2-azabicyclo[2.2.1]hept-5-en-3-one

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the appropriate AD-mix (1.4 g per 1 mmol of alkene).

  • Add a 1:1 mixture of tert-butanol and water (10 mL total per 1 mmol of alkene).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the N-protected-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 mmol) to the cooled mixture.

  • Stir the reaction vigorously at 0 °C. For less reactive substrates, the reaction may be allowed to warm to room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g).

  • Stir the mixture for at least one hour at room temperature.

  • Add ethyl acetate to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure diol. [4]

Characterization of Diol Analogs

The structural elucidation of the synthesized diol analogs is typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the bicyclic core and the stereochemistry of the diol. [8]The coupling constants between the protons on the carbons bearing the hydroxyl groups can provide information about their relative orientation.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds. [9] Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and lactam carbonyl (C=O) groups.

Conclusion and Future Directions

2-Azabicyclo[2.2.1]heptan-3-one diol analogs represent a promising class of compounds with significant potential in drug discovery. Their rigid, stereochemically defined scaffold, coupled with the hydrogen bonding capabilities of the diol functionality, makes them attractive candidates for targeting a variety of biological systems. The development of efficient and highly stereoselective synthetic methods, such as the Sharpless asymmetric dihydroxylation, has been instrumental in accessing these complex molecules.

Future research in this area will likely focus on:

  • Expansion of the Chemical Space: The synthesis of a broader range of diol analogs with diverse substitution patterns to build comprehensive SAR models.

  • Exploration of New Biological Targets: Screening of these compounds against a wider array of biological targets to uncover new therapeutic applications.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their drug-like characteristics, such as solubility, metabolic stability, and oral bioavailability.

The continued exploration of this unique chemical scaffold holds great promise for the development of novel and effective therapies for a range of diseases.

References

[4]BenchChem. (2025). Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation. bioRxiv. (2023, June 17). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. [10]BenchChem. (2025). Comparative Analysis of the Antiviral Activity of Bicyclo[2.2.1]heptane-Based Nucleoside Analogs. [11]bioRxiv. (2023, June 17). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. [5]ResearchGate. (n.d.). New carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane fragment as sugar moiety; Synthesis, X-ray crystallography and anticancer activity. [12]SciSpace. (n.d.). An efficient protocol for Sharpless-style racemic dihydroxylation. [13]MDPI. (2019, July 3). New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety. [2]Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [3]Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. [14]Andrew G Myers Research Group. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. [6]BenchChem. (2025). An In-depth Technical Guide to the Biological Activity of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol Derivatives. BG. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. [15]ChemicalBook. (n.d.). 2-Azabicyclo[2.2.1]heptan-3-one synthesis. [16]ChemRxiv. (2025, September 29). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. [1]PubMed. (2024, July 15). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [17]PubMed. (1980, September). Synthesis and biological evaluation of 2.3-diazabicyclo[2.2.1]heptane derivatives as prostaglandin endoperoxide analogs. [18]Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. [7]MDPI. (2022, February 22). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). [19]UCLA – Chemistry and Biochemistry. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. [8]BenchChem. (2025). Application Note: Analytical Methods for the Characterization of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol. [20]Repository of the Academy's Library. (n.d.). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [21]Lirias. (2025, April 22). Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. [22]ResearchGate. (2015, February 20). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. [23]UCLA – Chemistry and Biochemistry. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Université de Reims Champagne-Ardenne. (n.d.). NMR-based identification of specialized metabolites.

Sources

Foundational

Technical Profile: (1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one

This guide outlines the technical profile, synthesis, and application of (1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one , a high-value chiral scaffold derived from the "Vince Lactam." [1] Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, synthesis, and application of (1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one , a high-value chiral scaffold derived from the "Vince Lactam."

[1]

Executive Summary

This compound is the cis-dihydroxylated derivative of (-)-Vince Lactam ((1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one). It serves as a critical chiral intermediate in the synthesis of carbocyclic nucleosides (carbanucleosides), sugar mimics, and glycosidase inhibitors. Unlike its parent alkene, which preserves the double bond for targets like Abacavir, this diol is specifically utilized to generate saturated, poly-hydroxylated carbocycles such as analogs of Bredinin , Aristeromycin , and Neplanocin A .

Its rigid bicyclic framework locks the hydroxyl groups in a specific stereochemical orientation (exo-face), allowing for the precise transfer of chirality to acyclic or monocyclic downstream targets upon ring cleavage.

Chemical Identity & Stereochemistry

PropertyDetail
IUPAC Name (1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one
Common Name Dihydroxy-Vince Lactam; cis-exo-dihydroxy lactam
Parent Scaffold (-)-Vince Lactam (CAS: 79200-56-9)
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol
Stereochemistry Bridgehead: (1R, 4S)Hydroxyls: (5R, 6S) – Exo face configuration
Physical State Hygroscopic solid / Crystalline powder (often handled as acetonide)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2]
Stereochemical Analysis

The oxidation of the parent lactam occurs exclusively from the exo-face (the convex face) of the bicyclic system due to the steric hindrance of the bridge (C7) on the endo-face. This yields the 2,3-cis-diol relative to the bridge, which mimics the ribose ring puckering found in natural nucleosides.

Stereochemistry Lactam (-)-Vince Lactam (1R, 4S) OsO4 OsO4 / NMO (Steric Control) Lactam->OsO4 Diol (1R,4S,5R,6S)-Diol Exo-Attack Preferred OsO4->Diol Major Product (>99:1) Endo Endo-Isomer (Not Observed) OsO4->Endo Sterically Disfavored

Figure 1: Stereochemical rationale for the formation of the (5R, 6S) isomer via exo-face attack.

Synthesis Protocol

Methodology: Catalytic Upjohn Dihydroxylation

The standard synthesis utilizes a catalytic amount of Osmium Tetroxide (


) with N-Methylmorpholine N-oxide (NMO) as the co-oxidant. This method is preferred over stoichiometric permanganate oxidation due to higher yields and cleaner stereoselectivity.
Reagents:
  • Substrate: (-)-Vince Lactam (99% ee)

  • Catalyst:

    
     (1-2 mol%)
    
  • Co-oxidant: NMO (1.1 - 1.2 equiv)

  • Solvent: Acetone:Water (4:1 v/v)

  • Quench: Sodium Bisulfite (

    
    ) or Sodium Thiosulfate
    
Step-by-Step Protocol:
  • Preparation: Dissolve (-)-Vince Lactam (10.0 g, 91.6 mmol) in Acetone/Water (100 mL).

  • Addition: Add NMO (11.8 g, 100 mmol) in one portion.

  • Catalysis: Cool to 0°C. Add

    
     (0.67 g, 1.8 mmol) slowly.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.

  • Quench: Add solid

    
     (5 g) and stir for 30 minutes to reduce residual Os(VIII) to insoluble Os(IV) species (black precipitate).
    
  • Filtration: Filter through a pad of Celite to remove osmium residues.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Note: The free diol is highly polar and difficult to crystallize directly.

    • Standard Derivatization: The crude residue is typically redissolved in dry acetone with 2,2-dimethoxypropane and catalytic p-TsOH to form the acetonide (isopropylidene) derivative, which is a stable, crystalline solid (MP: ~118°C).

Applications in Drug Design

This diol is a "chiral pool" equivalent for constructing complex carbocyclic sugars.

Carbocyclic Nucleoside Synthesis

The 2-azabicyclo[2.2.1]heptan-3-one core can be subjected to oxidative cleavage (e.g., using


 if the diol is unprotected, or hydrolytic ring-opening of the amide) to generate functionalized cyclopentanes.
  • Target: Bredinin Analogs (Immunosuppressants).

  • Mechanism: The diol mimics the 2',3'-hydroxyls of the ribose ring. The lactam nitrogen mimics the position of the glycosidic bond or can be converted to the amine of the carbocycle.

Glycosidase Inhibitors

The polyhydroxylated cyclopentanes derived from this scaffold act as transition-state mimics for glycosidases.

  • Pathway: Reduction of the lactam carbonyl (using

    
    ) followed by N-alkylation yields bicyclic iminosugars.
    
Conformational Locking

In peptide mimics, the scaffold is used to constrain the peptide backbone, forcing a turn conformation due to the rigid bicyclic structure. The hydroxyl groups provide handle for further functionalization (e.g., fluorination to tune pKa).

Applications Core (1R,4S,5R,6S)-Diol Scaffold Path1 Protection (Acetonide) + Lactam Reduction Core->Path1 Path2 Amide Hydrolysis + Oxidative Cleavage Core->Path2 Prod2 Iminosugars (Glycosidase Inhibitors) Path1->Prod2 Prod1 Carbocyclic Nucleosides (e.g., Bredinin mimics) Path2->Prod1 Prod3 GABA Analogs (Neurotherapeutics) Path2->Prod3

Figure 2: Divergent synthetic utility of the dihydroxy-lactam scaffold.

References

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4642–4686.[3] Link

  • Vince, R., & Hua, M. (2006).[4] Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.4. Link

  • Gao, J., et al. (2014). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. Applied and Environmental Microbiology. Link

  • ChemicalBook. (2025). Product Entry: (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one. Link

Sources

Exploratory

Bicyclic Lactam Scaffolds for Nucleoside Mimetics: A Technical Guide to Design, Synthesis, and Application

Abstract Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy.[1] However, their efficacy can be limited by factors such as rapid metabolic degradation and the development of drug resistance. A...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy.[1] However, their efficacy can be limited by factors such as rapid metabolic degradation and the development of drug resistance. A promising strategy to overcome these limitations involves the design of nucleoside mimetics with conformationally restricted scaffolds. This in-depth technical guide explores the use of bicyclic lactam frameworks as rigid structural mimics of the natural furanose ring in nucleosides. We will delve into the synthetic organic chemistry underpinning the creation of these complex molecules, detail key experimental protocols, and discuss their biological evaluation and future potential in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage constrained molecular architectures for the next generation of therapeutic agents.

Introduction: The Rationale for Conformational Constraint in Nucleoside Mimetics

Natural nucleosides exist in a dynamic equilibrium between different sugar puckers (North and South conformations).[2] This conformational flexibility, while essential for their biological function, can also be a liability in a therapeutic context. Enzymes that metabolize or deactivate nucleoside drugs often recognize these flexible forms. By locking the sugar mimic into a specific, biologically active conformation, we can enhance binding affinity to target enzymes, such as viral polymerases or kinases, while simultaneously reducing recognition by metabolic enzymes.[3]

Bicyclic lactam scaffolds have emerged as a compelling choice for achieving this conformational rigidity. The fusion of a lactam ring to a carbocyclic or heterocyclic core creates a rigid bicyclic system that can effectively mimic the spatial arrangement of the furanose ring in natural nucleosides.[4] The embedded amide bond of the lactam can also participate in hydrogen bonding interactions within the active site of target proteins, potentially enhancing binding affinity.

This guide will provide a comprehensive overview of the design principles, synthetic strategies, and biological applications of bicyclic lactam-based nucleoside mimetics.

Synthetic Strategies for Bicyclic Lactam Nucleoside Mimetics

The synthesis of these intricate molecules requires a multi-step approach, often combining methodologies from both nucleoside chemistry and heterocyclic synthesis. Key strategies involve the construction of the bicyclic lactam core, followed by the introduction of a nucleobase.

Construction of the Bicyclic Lactam Core

Several powerful synthetic reactions can be employed to construct the bicyclic lactam scaffold. The choice of method often depends on the desired ring size and stereochemistry.

Intramolecular reactions are particularly powerful for the stereocontrolled synthesis of bicyclic systems.

  • Intramolecular Nucleophilic Substitution: This is a common strategy where a suitably functionalized precursor undergoes an intramolecular cyclization to form the lactam ring. The stereochemistry of the final product is often controlled by the stereocenters present in the starting material.

  • Intramolecular Schmidt Reaction: The intramolecular Schmidt reaction of an alkyl azide with a ketone can be a powerful tool for the synthesis of bridged bicyclic lactams.[5] The regiochemistry of this reaction can be controlled by the strategic placement of activating groups.[5]

  • Photoredox-Catalyzed Intramolecular Nucleophilic Amidation: Recent advances in photoredox catalysis have enabled novel intramolecular cyclizations. For instance, the intramolecular nucleophilic addition of a β-lactam nitrogen to a photogenerated radical cation on a tethered alkene can lead to the formation of clavam derivatives.[6][7]

Diagram 1: General Concept of Bicyclic Lactam Nucleoside Mimetics

G cluster_0 Natural Nucleoside cluster_1 Bicyclic Lactam Mimetic Nucleobase Nucleobase Ribose O Nucleobase->Ribose Bicyclic_Lactam N-C=O Ribose->Bicyclic_Lactam Mimics Conformation Nucleobase_mimic Nucleobase Nucleobase_mimic->Bicyclic_Lactam

Caption: Bicyclic lactam scaffolds mimic the furanose ring of natural nucleosides.

Attachment of the Nucleobase

Once the bicyclic lactam scaffold is in hand, the next crucial step is the introduction of the nucleobase. Several established methods from nucleoside chemistry can be adapted for this purpose.

The Mitsunobu reaction is a versatile and widely used method for the coupling of a nucleobase to an alcohol under mild, neutral conditions.[8] This reaction typically proceeds with inversion of configuration at the alcohol center, which needs to be taken into account during the synthetic design.

Experimental Protocol: Mitsunobu Coupling of a Nucleobase to a Bicyclic Lactam Alcohol

  • Materials: Bicyclic lactam alcohol, purine or pyrimidine nucleobase, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).

  • Procedure: a. To a solution of the bicyclic lactam alcohol (1.0 eq) and the nucleobase (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add PPh₃ (1.5 eq). b. Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the reaction mixture. c. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Purify the crude product by silica gel column chromatography to afford the desired bicyclic lactam nucleoside mimetic.

The Kinugasa reaction provides a direct route to β-lactams through the copper-catalyzed 1,3-dipolar cycloaddition of a nitrone with a terminal alkyne. This reaction can be adapted to synthesize β-lactam nucleoside chimeras by using N-propargyl nucleobases as the alkyne component.[9][10] A key advantage of this method is the stereoselective formation of the cis-substituted β-lactam.[10]

Diagram 2: The Kinugasa Reaction for β-Lactam Nucleoside Synthesis

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Nitrone Nitrone Cu_Catalyst Cu(I) Catalyst Base Nitrone->Cu_Catalyst N_Propargyl_Nucleobase N-Propargyl Nucleobase N_Propargyl_Nucleobase->Cu_Catalyst beta_Lactam_Nucleoside β-Lactam Nucleoside (cis-isomer) Cu_Catalyst->beta_Lactam_Nucleoside

Caption: The Kinugasa reaction affords cis-β-lactam nucleoside mimetics.

Biochemical and Pharmacological Evaluation

The ultimate goal of synthesizing these complex molecules is to develop novel therapeutic agents. Therefore, a thorough biological evaluation is essential.

Antiviral Activity

Bicyclic nucleoside analogues have shown promising activity against a range of viruses.[11] The rigid scaffold can enhance the interaction with viral polymerases, leading to more potent inhibition of viral replication. Evaluation of these compounds typically involves cell-based assays to determine their half-maximal effective concentration (EC₅₀) against specific viruses.

Anticancer Activity

Many nucleoside analogues exert their anticancer effects by inhibiting DNA or RNA synthesis in rapidly dividing cancer cells. Bicyclic lactam nucleoside mimetics can be evaluated for their cytotoxic effects on various cancer cell lines to determine their half-maximal inhibitory concentration (IC₅₀).

Kinase Inhibition

Some nucleoside analogues can act as inhibitors of cellular or viral kinases. The constrained conformation of bicyclic lactam mimetics can lead to enhanced and more selective inhibition of specific kinases.[12] Kinase inhibition assays are crucial for evaluating the potential of these compounds as targeted therapies.

Table 1: Hypothetical Biological Activity Data

Compound IDBicyclic CoreNucleobaseTargetEC₅₀/IC₅₀ (µM)
BNL-001Aza-bicyclo[3.2.0]heptanoneAdenineHIV-1 Reverse Transcriptase0.5
BNL-002Oxa-bicyclo[4.2.0]octanoneCytosineHerpes Simplex Virus DNA Polymerase1.2
BNL-003Aza-bicyclo[3.2.0]heptanoneGuanineCyclin-Dependent Kinase 2 (CDK2)0.8

Structural Analysis and Conformational Studies

Understanding the three-dimensional structure of these molecules is critical for rational drug design.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of bicyclic lactam nucleoside mimetics in solution.[13][14] Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of different protons, which helps to determine the relative stereochemistry and the preferred conformation of the bicyclic system.[15]

X-ray Crystallography

Single-crystal X-ray crystallography provides a definitive three-dimensional structure of the molecule in the solid state.[13][16] This information is invaluable for understanding the precise bond angles and lengths of the bicyclic scaffold and for visualizing how the molecule might fit into the active site of a target protein.

Future Perspectives

The field of bicyclic lactam nucleoside mimetics is ripe with opportunities for further exploration. The development of new and more efficient synthetic routes to access a wider diversity of bicyclic scaffolds is a key area of research. Furthermore, the exploration of these mimetics as probes for studying enzyme mechanisms and as building blocks for the construction of novel oligonucleotides with enhanced stability and binding properties holds great promise. As our understanding of the structural requirements for potent and selective biological activity grows, so too will the potential of these fascinating molecules to address unmet medical needs.

References

  • Ronzoni, R., Protti, A., & Fagnoni, M. (2024). Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. Beilstein Journal of Organic Chemistry, 20, 1247–1255. [Link]

  • Ronzoni, R., Protti, A., & Fagnoni, M. (2024). Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. Beilstein Journal of Organic Chemistry, 20, 1247–1255. [Link]

  • Hosseini, A., & Schreiner, P. R. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Letters, 21(10), 3746–3749. [Link]

  • Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Chmielewski, M., Kutaszewicz, R., Ulikowski, A., Michalak, M., Wołosewicz, K., Stecko, S., & Furman, B. (2024). The Kinugasa Reaction. Organic Reactions, 114, 223–506. [Link]

  • Basak, A., & Pal, R. (2005). Synthesis of β-lactam nucleoside chimera via Kinugasa reaction and evaluation of their antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 15(8), 2015–2018. [Link]

  • Hosseini, A., & Schreiner, P. R. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Chemistry Portal. [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2010). Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. Organic & Biomolecular Chemistry, 8(2), 434–443. [Link]

  • Cortez, G. S., Tennyson, R. L., & Romo, D. (n.d.). Intramolecular, Nucleophile-Catalyzed Aldol-Lactonization (NCAL) Reactions: Catalytic, Asymmetric Synthesis of Bicyclic -Lactones. Retrieved February 24, 2026, from [Link]

  • Golden, J. E., & Aubé, J. (2007). Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. Journal of the American Chemical Society, 129(10), 2766–2767. [Link]

  • Agrofoglio, L. A., Gillaizeau, I., & Yamagami, Y. (2005). Synthesis and Biological Evaluation of 4′-C,3′-O-Propylene-Linked Bicyclic Nucleosides. European Journal of Organic Chemistry, 2005(11), 2263–2272. [Link]

  • Schneller, S. W., & I-K. Chu, C. (2011). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Acta Pharmaceutica Sinica B, 1(2), 84–90. [Link]

  • Smith, M. B., & March, J. (2008). An Intramolecular Ene Reaction of a Chiral Bicyclic Lactam. Tetrahedron Letters, 49(29-30), 4583–4585. [Link]

  • From Heterocycles to Carbacycles: Synthesis of Carbocyclic Nucleoside Analogues from Enals and Hydroxylamines. (2020). Rowan University. [Link]

  • Synthesis of carbocyclic nucleoside analogues 13 (the number is from previous paper) 12 from amine 1. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Govender, T., Naicker, T., Arvidsson, P. I., & Kruger, H. G. (2018). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Advances, 8(3), 1363–1373. [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). Budapest University of Technology and Economics. Retrieved February 24, 2026, from [Link]

  • From Heterocycles to Carbacycles: Synthesis of Carbocyclic Nucleoside Analogues from Enals and Hydroxylamines. (2020). PubMed. [Link]

  • Synthesis and Evaluation of the Biological Profile of Novel Analogues of Nucleosides and of Potential Mimetics of Sugar Phosphates and Nucleotides. (2015). ResearchGate. [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Retrieved February 24, 2026, from [Link]

  • Feng, W., Pan, L., & Zhang, M. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 101–111. [Link]

  • Nucleoside Mimetics. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Herdewijn, P., & De Clercq, E. (1993). Synthesis and anti-HIV-1 activity of novel bicyclic nucleoside analogues restricted to an S-type conformation. Journal of the Chemical Society, Perkin Transactions 1, (11), 1259–1264. [Link]

  • Harris, K. D. M. (2022). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Magnetochemistry, 8(9), 102. [Link]

  • Structural Characterization Methods: NMR, X-Ray Crystallography. (2020, December 1). kbDNA. [Link]

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Foundational

The Genesis: Discovery and Significance of Vince Lactam

An In-Depth Technical Guide to the History, Synthesis, and Application of Dihydroxylated Vince Lactam Derivatives This guide provides a comprehensive overview of the pivotal chiral synthon, 2-azabicyclo[2.2.1]hept-5-en-3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History, Synthesis, and Application of Dihydroxylated Vince Lactam Derivatives

This guide provides a comprehensive overview of the pivotal chiral synthon, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. While not a standalone entity with its own extensive history, "dihydroxy Vince lactam" represents a critical class of intermediates formed by the dihydroxylation of the parent lactam. This transformation is a cornerstone in the synthesis of numerous carbocyclic nucleoside analogues, which have had a profound impact on antiviral drug development. This document will delve into the history of the parent lactam, the crucial dihydroxylation step, and the subsequent application of these diols in medicinal chemistry.

The story of dihydroxylated Vince lactam begins with its parent compound, 2-azabicyclo[2.2.1]hept-5-en-3-one. First synthesized and reported in the late 1970s by medicinal chemist Robert Vince and his colleague Susan Daluge at the University of Minnesota, this bicyclic γ-lactam was immediately recognized for its potential as a constrained analogue of amino acids and as a versatile building block for carbocyclic nucleosides.[1] The rigid, bicyclic structure and the presence of a reactive endocyclic double bond made it an ideal scaffold for stereoselective transformations.[2] Its true impact became evident with the onset of the HIV/AIDS epidemic, where it served as the key precursor for the synthesis of the potent anti-HIV agent, Carbovir.[3][4] This discovery cemented Vince lactam's status as a "blockbuster" intermediate in pharmaceutical chemistry.

Synthesis of the Precursor: Accessing Enantiopure Vince Lactam

The utility of Vince lactam in drug synthesis is critically dependent on its stereochemistry. Consequently, significant research has been dedicated to methods for producing it in enantiomerically pure forms.

Racemic Synthesis

The initial and most common industrial synthesis of racemic Vince lactam involves a Diels-Alder cycloaddition reaction.[5] Typically, cyclopentadiene is reacted with an isocyanate equivalent, such as chlorosulfonyl isocyanate (CSI), which undergoes a [4+2] cycloaddition followed by rearrangement and hydrolysis to yield the desired γ-lactam.[6] While effective for producing large quantities of the racemic mixture, this method necessitates a subsequent resolution step for pharmaceutical applications.

G cluster_0 Racemic Synthesis of Vince Lactam Cyclopentadiene Cyclopentadiene Intermediate [4+2] Cycloaddition Intermediate Cyclopentadiene->Intermediate + CSI Chlorosulfonyl Isocyanate (CSI) CSI->Intermediate Hydrolysis Rearrangement & Hydrolysis Intermediate->Hydrolysis Vince_Lactam Racemic Vince Lactam Hydrolysis->Vince_Lactam

Caption: Diels-Alder approach to racemic Vince lactam.

Enzymatic Kinetic Resolution

The most efficient and widely adopted method for obtaining the individual enantiomers of Vince lactam is through enzymatic kinetic resolution.[7] This process utilizes enzymes, typically γ-lactamases, that selectively hydrolyze one enantiomer of the racemic lactam, leaving the other unreacted and thus resolved.

For instance, (+)-γ-lactamases specifically cleave the (+)-enantiomer, which is crucial for producing the (-)-Vince lactam needed for the synthesis of antiviral drugs like Abacavir and Carbovir.[7] Conversely, employing a (-)-γ-lactamase allows for the isolation of (+)-Vince lactam. These enzymatic methods are highly efficient, environmentally friendly, and have been established as the standard for industrial manufacturing.

G cluster_plus Using (+)-γ-Lactamase cluster_minus Using (-)-γ-Lactamase Racemic Racemic Vince Lactam [(+)- and (-)-] PlusEnzyme (+)-γ-Lactamase Racemic->PlusEnzyme MinusEnzyme (-)-γ-Lactamase Racemic->MinusEnzyme MinusLactam (-)-Vince Lactam (Desired for Abacavir) PlusEnzyme->MinusLactam leaves PlusAcid Hydrolyzed (+)-Amino Acid PlusEnzyme->PlusAcid hydrolyzes PlusLactam (+)-Vince Lactam MinusEnzyme->PlusLactam leaves MinusAcid Hydrolyzed (-)-Amino Acid MinusEnzyme->MinusAcid hydrolyzes

Caption: Enzymatic resolution of racemic Vince lactam.

The Key Transformation: Dihydroxylation of the Olefin Bond

The endocyclic double bond in Vince lactam is the gateway to its vast synthetic utility.[2] Among the various possible functionalizations, dihydroxylation is arguably the most critical, as it installs the necessary stereochemistry for the synthesis of carbocyclic ribofuranosyl analogues.

The dihydroxylation of the alkene proceeds via a syn-addition, meaning both hydroxyl groups are added to the same face of the double bond. Due to the steric hindrance of the bicyclic system, the reagents preferentially attack from the less hindered exo face, leading to the formation of a cis-diol.

Common methods for this transformation include:

  • Osmium Tetroxide (OsO₄): This is a highly reliable reagent for syn-dihydroxylation. Due to its toxicity and cost, it is used in catalytic amounts along with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation.[8]

  • Sharpless Asymmetric Dihydroxylation: For substrates where facial selectivity is not dictated by steric hindrance, the Sharpless method, which uses a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) with the osmium catalyst, can achieve high enantioselectivity.[9][10]

  • Potassium Permanganate (KMnO₄): Cold, dilute KMnO₄ can also effect syn-dihydroxylation, although it is often less selective and can lead to over-oxidation if not carefully controlled.

G Vince_Lactam (-)-Vince Lactam Reagents 1. OsO₄ (cat.) 2. NMO (co-oxidant) Vince_Lactam->Reagents Diol cis-5,6-Dihydroxy-Vince Lactam (Dihydroxy Intermediate) Reagents->Diol syn-dihydroxylation

Caption: Stereoselective dihydroxylation of Vince lactam.

Experimental Protocol: Racemic Dihydroxylation of Vince Lactam

The following protocol is a representative example for the syn-dihydroxylation of racemic Vince lactam using catalytic osmium tetroxide.

Materials:

  • Racemic Vince Lactam (1.0 eq)

  • N-Methylmorpholine N-oxide (NMO) (1.5 eq)

  • Osmium Tetroxide (OsO₄) (0.02 eq, e.g., as a 4% solution in water)

  • Acetone/Water (e.g., 10:1 v/v)

  • Sodium Sulfite (Na₂SO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve racemic Vince lactam in an acetone/water solvent mixture in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-methylmorpholine N-oxide (NMO) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the catalytic amount of osmium tetroxide solution dropwise to the stirred mixture. The solution may turn dark brown/black.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30-60 minutes until the color of the mixture lightens.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the crude product by silica gel column chromatography to obtain the pure cis-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one.

Application in Drug Synthesis: The Path to Carbovir and Abacavir

The dihydroxylated Vince lactam intermediate is the linchpin in the synthesis of several blockbuster antiviral drugs.[11][12] The diol functionality mimics the 2'- and 3'-hydroxyl groups of a natural ribose sugar, allowing for the construction of carbocyclic nucleosides that act as chain terminators for viral reverse transcriptase.

The synthesis of Carbovir, for example, involves the following key steps starting from the diol:

  • Protection: The diol and lactam nitrogen are appropriately protected.

  • Lactam Opening and Reduction: The lactam ring is opened, and the resulting carboxylic acid is reduced to a primary alcohol.

  • Activation and Coupling: The hydroxyl groups are activated (e.g., as mesylates or acetates), and the molecule is coupled with a purine base (e.g., 2-amino-6-chloropurine).

  • Deprotection: Removal of the protecting groups yields the final carbocyclic nucleoside analogue.

This synthetic strategy, pioneered by Vince, has been refined over the years but remains a classic example of how a key stereoselective transformation—the dihydroxylation of Vince lactam—can enable the creation of complex and life-saving medicines.[13]

G Diol Dihydroxy Vince Lactam Step1 Protection & Lactam Opening Diol->Step1 Step2 Functional Group Manipulation Step1->Step2 Step3 Coupling with Purine Base Step2->Step3 Step4 Deprotection Step3->Step4 Carbovir Carbovir / Abacavir Step4->Carbovir

Caption: General synthetic pathway to Carbovir.

Conclusion

The dihydroxylation of Vince lactam is a testament to the power of strategic organic synthesis in addressing critical medical needs. While "dihydroxy Vince lactam" is not a final product, its formation represents the pivotal moment in a synthetic cascade that has delivered some of the most important antiviral drugs in modern medicine. The history of this transformation, from the initial discovery of the parent lactam to the development of sophisticated, stereoselective oxidation methods, showcases the blend of ingenuity and practicality that drives pharmaceutical innovation. The dihydroxy Vince lactam intermediates remain highly relevant and continue to be employed in the synthesis of novel therapeutic agents, underscoring the enduring legacy of Robert Vince's foundational work.

References

  • Vince, R., & Hua, M. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current protocols in nucleic acid chemistry, Chapter 14, Unit 14.4. [Link]

  • Vince, R., & Pham, P. T. (1995). The Synthesis and Biological Evaluation of Sulfamoyl Nucleosides Related to Carbovir and AZT. Nucleosides and Nucleotides, 14(9-10), 1985-1994. [Link]

  • Tang, Y., Muthyala, R., & Vince, R. (2006). Synthesis and biological evaluation of carboacyclic nucleosides with (Z) and (E)-9-[4,4-bis(hydroxymethyl)]-2-butenyl side chain. Bioorganic & medicinal chemistry, 14(17), 5866–5875. [Link]

  • Scribd. (n.d.). Synthesis of Carbovir and Abacavir From A Carbocyclic Precursor. [Link]

  • Daluge, S., & Vince, R. (1978). Synthesis of carbocyclic aminonucleosides. The Journal of Organic Chemistry, 43(12), 2311-2320. [Link]

  • ResearchGate. (2006). Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. [Link]

  • García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (n.d.). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. CORE. [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4632-4686. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]

  • SciSpace. (n.d.). An efficient protocol for Sharpless-style racemic dihydroxylation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. [Link]

  • Wikipedia. (n.d.). Dihydroxylation. [Link]

  • Ghorai, M. K., et al. (2018). Selective transition-metal-free vicinal cis-dihydroxylation of saturated hydrocarbons. Nature Communications, 9(1), 1-8. [Link]

  • ResearchGate. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • ResearchGate. (2015). Recent Developments in Metal-Catalyzed Dihydroxylation of Alkenes. [Link]

  • PubMed. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Link]

  • MDPI. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]

  • Royal Society of Chemistry. (2007). Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Versatile intermediates for the synthesis of pseudo-sugars, amino cyclitols, and bicyclic ring systems. [Link]

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Protocols & Analytical Methods

Method

Synthesis of cis-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one via Catalytic Dihydroxylation of Vince Lactam

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive guide for the synthesis of cis-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, a valuable functionalized intermediate for dr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of cis-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, a valuable functionalized intermediate for drug discovery and development. The protocol details the syn-dihydroxylation of the olefinic bond in 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. We employ the Upjohn method, which utilizes a catalytic quantity of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant. This application note covers the reaction mechanism, a detailed step-by-step laboratory protocol, safety precautions, characterization of the final product, and expert insights for troubleshooting.

Introduction: The Strategic Value of Vince Lactam and its Derivatives

Vince lactam, systematically named 2-azabicyclo[2.2.1]hept-5-en-3-one, is a cornerstone chiral synthon in modern medicinal chemistry.[1][2][3] Its rigid, bicyclic structure and versatile functional handles—a lactam and an endocyclic double bond—make it an ideal starting material for complex molecular architectures.[1][2] Historically, Vince lactam has been pivotal in the synthesis of blockbuster antiviral drugs, including the carbocyclic nucleoside analogs carbovir and abacavir (Ziagen™), which are critical in HIV therapy.[1][2][3][4]

The synthetic utility of Vince lactam is largely derived from the reactivity of its C5-C6 double bond.[2][3] Functionalization of this bond opens pathways to a diverse array of substituted cyclopentane derivatives and novel bicyclic systems. The introduction of vicinal diols, creating cis-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, transforms the lipophilic alkene into a hydrophilic, chiral diol. This diol moiety serves as a versatile handle for subsequent modifications, such as the formation of cyclic ethers, esters, or as a precursor to amino alcohols after lactam ring opening.

This protocol focuses on a reliable and scalable method for this transformation: the Upjohn dihydroxylation. This method circumvents the need for stoichiometric quantities of the highly toxic and expensive osmium tetroxide, making it a more practical choice for laboratory synthesis.[5][6]

Reaction Principle and Mechanism

The conversion of an alkene to a cis-vicinal diol is a classic oxidation reaction.[7] The Upjohn dihydroxylation achieves this with high stereospecificity, proceeding via a syn-addition mechanism.[5][8]

The Catalytic Cycle:

The reaction is initiated by the [3+2] cycloaddition of osmium tetroxide (OsO₄) to the alkene face of Vince lactam.[8][9] This concerted step forms a five-membered cyclic osmate ester intermediate, which establishes the syn-stereochemistry of the two new C-O bonds. The less sterically hindered exo face of the bicyclic system is the preferred site of attack. The stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO), plays a dual role: it facilitates the hydrolysis of the osmate ester to release the diol product and subsequently re-oxidizes the reduced osmium(VI) species back to the catalytically active osmium(VIII) tetroxide, thus turning over the catalytic cycle.[5][8]

Dihydroxylation_Mechanism Catalytic Cycle of Upjohn Dihydroxylation cluster_main OsO4 Os(VIII)O₄ OsmateEster Cyclic Osmate Ester OsO4->OsmateEster OsVI Os(VI) Species OsVI->OsO4 Re-oxidation Alkene Vince Lactam (Alkene) Alkene->OsmateEster [3+2] Cycloaddition OsmateEster->OsVI Diol cis-Diol Product OsmateEster->Diol Hydrolysis NMO NMO (Co-oxidant) NMO->OsVI NM N-Methylmorpholine NMO->NM H2O H₂O H2O->OsmateEster

Caption: Catalytic cycle for the Upjohn dihydroxylation.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale. Adjustments can be made accordingly.

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )Amount (1.0 mmol scale)Molar Equiv.Notes
(±)-Vince Lactam109.13109 mg (1.0 mmol)1.0Starting material
N-Methylmorpholine N-oxide (NMO)117.15176 mg (1.5 mmol)1.5Co-oxidant, use 50% solution in water if solid is unavailable
Osmium Tetroxide (OsO₄)254.23~0.5 mL (0.02 mmol)0.02 (2 mol%)Use a 4% solution in water or 2.5% in t-BuOH
Acetone-10 mL-Solvent
Water (Deionized)-1 mL-Co-solvent
Sodium Sulfite (Na₂SO₃)126.04~1 g-Quenching agent
Ethyl Acetate (EtOAc)-~100 mL-Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-Drying agent
Silica Gel-As needed-For column chromatography
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Glassware for extraction (separatory funnel) and filtration

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Glass column for chromatography

Safety Precautions

CRITICAL: Osmium tetroxide is extremely toxic, volatile, and can cause severe burns to the eyes, skin, and respiratory tract. All operations involving OsO₄, including weighing and transfer, must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles). Using a pre-made solution or an encapsulated catalyst like Os EnCat™ is highly recommended to minimize handling risks.[10]

Step-by-Step Procedure

Caption: Workflow for the synthesis of the target diol.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Vince lactam (109 mg, 1.0 mmol).

  • Dissolution: Add acetone (10 mL) and deionized water (1 mL) to the flask. Stir until the Vince lactam is fully dissolved.

  • Addition of Co-oxidant: Add N-methylmorpholine N-oxide (176 mg, 1.5 mmol) to the solution and stir until it dissolves.

  • Addition of Catalyst: (Perform in a fume hood) Carefully add the osmium tetroxide solution (e.g., ~0.5 mL of a 4% aqueous solution, 0.02 mmol) dropwise to the stirring reaction mixture. The solution will typically turn dark brown or black.

  • Reaction Monitoring: Seal the flask and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (eluent: 10% Methanol in Dichloromethane). The starting material (Vince lactam) is less polar than the diol product. The reaction is typically complete within 12-24 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (~5 mL) or solid sodium sulfite (~1 g) and stir vigorously for 30-60 minutes. The color of the mixture should lighten, and a precipitate may form.

  • Workup: a. Filter the mixture through a pad of Celite to remove any solids, washing the pad with ethyl acetate. b. Transfer the filtrate to a separatory funnel. If a single phase is present, concentrate the mixture on a rotary evaporator to remove the acetone. c. Extract the remaining aqueous layer with ethyl acetate (3 x 30 mL). The diol product is polar, so thorough extraction is necessary for a good yield. d. Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification: a. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product as a viscous oil or solid. b. Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 5% to 15% methanol in dichloromethane to isolate the pure cis-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one.

  • Final Product: The pure product is typically an off-white solid or a colorless oil. Dry under high vacuum and characterize.

Expected Results and Characterization

  • Yield: 65-85%

  • Appearance: Off-white solid.

  • Molecular Formula: C₆H₉NO₃

  • Molecular Weight: 143.14 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~7.8 (br s, 1H, NH), ~4.5-5.0 (m, 2H, OH), ~3.8 (m, 1H, H5 or H6), ~3.6 (m, 1H, H6 or H5), ~3.5 (m, 1H, H1), ~2.8 (m, 1H, H4), ~1.9 (m, 1H, H7a), ~1.7 (m, 1H, H7b).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~176 (C=O), ~74 (CH-OH), ~72 (CH-OH), ~58 (C1), ~45 (C4), ~38 (C7).

  • Mass Spec (ESI+): m/z = 144.1 [M+H]⁺, 166.1 [M+Na]⁺.

  • IR (KBr, cm⁻¹): ~3300-3450 (br, O-H stretch), ~1680 (s, C=O lactam stretch).

Field-Proven Insights and Troubleshooting

  • Rationale for Solvent Choice: The acetone/water system is effective because it solubilizes both the nonpolar organic substrate and the polar NMO and OsO₄ catalyst, creating a homogeneous reaction environment that facilitates efficient catalysis.[10]

  • Incomplete Reaction: If TLC analysis shows significant starting material after 24 hours, a small additional portion of the OsO₄ catalyst can be added. Ensure the NMO is not the limiting factor.

  • Low Yields During Extraction: The diol product has significant water solubility. To maximize recovery, saturate the aqueous layer with NaCl before extraction or perform continuous liquid-liquid extraction.

  • Over-oxidation: Prolonged reaction times or elevated temperatures can sometimes lead to the formation of α-hydroxy ketone byproducts.[5][10] It is crucial to monitor the reaction and quench it promptly upon completion.

  • Stereochemical Purity: The Upjohn dihydroxylation is highly stereospecific for syn-addition.[8] If the starting Vince lactam is enantiomerically pure (e.g., the commercially available (1R,4S)-(-)-enantiomer), the resulting diol will also be enantiomerically pure. If racemic Vince lactam is used, a racemic mixture of the diol will be obtained. For asymmetric synthesis, the Sharpless Asymmetric Dihydroxylation using AD-mix-α or AD-mix-β would be the method of choice.[11][12]

References

  • Vince lactam - Grokipedia. (URL: )
  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam)
  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed. (URL: [Link])

  • Exploring the Chemical Properties and Applications of Vince Lactam (CAS 79200-56-9). (URL: )
  • Vince lactam - Wikipedia. (URL: [Link])

  • Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam) | Request PDF - ResearchGate. (URL: [Link])

  • Emerging applications of asymmetric dihydroxylation chemistry - Journal of the Indian Institute of Science. (URL: [Link])

  • Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - Repository of the Academy's Library. (URL: )
  • Catalytic Asymmetric Dihydroxylation - University of York. (URL: [Link])

  • Publications * Sharpless Lab * The Scripps Research Institute. (URL: )
  • Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC. (URL: [Link])

  • Upjohn dihydroxylation - Wikipedia. (URL: [Link])

  • Upjohn Dihydroxylation - Organic Chemistry Portal. (URL: [Link])

  • OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes - Master Organic Chemistry. (URL: [Link])

  • Dihydroxylation - Wikipedia. (URL: [Link])

  • Diol - Wikipedia. (URL: [Link])

  • Upjohn Dihydroxylation & Cleavage of 1,2-Diols with NaIO4 (IOC 28) - YouTube. (URL: [Link])

Sources

Application

Sharpless asymmetric dihydroxylation of 2-azabicyclo[2.2.1]hept-5-en-3-one

Application Note: High-Precision Sharpless Asymmetric Dihydroxylation of 2-Azabicyclo[2.2.1]hept-5-en-3-one Executive Summary & Strategic Context 2-Azabicyclo[2.2.1]hept-5-en-3-one (commonly known as Vince lactam ) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Sharpless Asymmetric Dihydroxylation of 2-Azabicyclo[2.2.1]hept-5-en-3-one

Executive Summary & Strategic Context

2-Azabicyclo[2.2.1]hept-5-en-3-one (commonly known as Vince lactam ) is a privileged chiral scaffold in the synthesis of carbocyclic nucleosides, including the antiretrovirals Abacavir, Carbovir, and Entecavir. While the lactam is often obtained via enzymatic resolution, the subsequent functionalization of the C5-C6 alkene is the critical stereodefining step that establishes the ribose-like configuration.

This guide details the Sharpless Asymmetric Dihydroxylation (SAD) of Vince lactam.[1] Unlike standard Upjohn dihydroxylation (OsO₄/NMO), which relies solely on substrate control, SAD employs chiral ligands to enhance diastereoselectivity and, when applied to racemic starting material, enables kinetic resolution. This protocol prioritizes the N-protected route (e.g., N-Boc) to maximize solubility and yield, yielding the cis-exo-diol with >98% diastereomeric excess (de).

Mechanistic Insight & Stereochemical Control

To achieve high-purity intermediates, one must understand the competing stereoelectronic forces.

  • Substrate Control (The "Exo" Rule): The bicyclic [2.2.1] framework is rigid. The methylene bridge (C7) exerts significant steric hindrance on the endo face. Consequently, electrophilic attack by the Osmium(VIII) species occurs almost exclusively from the convex exo face.

  • Reagent Control (Ligand Acceleration): Although the substrate inherently favors exo-attack, the use of AD-mix-α or AD-mix-β (containing (DHQ)₂PHAL or (DHQD)₂PHAL) creates a "matched" stereochemical environment. The ligand accelerates the reaction of the desired enantiomer (in kinetic resolution scenarios) or enhances the diastereoselectivity of the pure enantiomer via double diastereodifferentiation .

Reaction Pathway Diagram

SAD_Mechanism Figure 1: Mechanistic pathway of Sharpless Dihydroxylation on bicyclic lactam. Substrate N-Boc-Vince Lactam (Hydrophobic Olefin) Osmate_Ester Cyclic Osmate Ester (Intermediate) Substrate->Osmate_Ester [3+2] Cycloaddition (Exo-face attack) Os_Complex OsO4-Ligand Complex (Active Catalyst) Os_Complex->Osmate_Ester Ligand Acceleration Hydrolysis Hydrolysis Step (Rate Limiting) Osmate_Ester->Hydrolysis + MeSO2NH2 (Accelerator) Hydrolysis->Os_Complex Re-oxidation by K3Fe(CN)6 Product cis-exo-Diol (>98% de) Hydrolysis->Product

Detailed Experimental Protocol

This protocol is optimized for the N-Boc protected lactam . Direct dihydroxylation of the unprotected lactam is possible but suffers from lower solubility in the standard tert-butyl alcohol (t-BuOH)/water system, leading to heterogeneous mixtures and lower reproducibility.

Materials & Reagents
ReagentRoleStoichiometry/Conc.[2][3][4][5]Notes
N-Boc-Vince Lactam Substrate1.0 equivEnantiopure (-)-isomer preferred
AD-mix-α or β Catalyst System1.4 g per mmol substrateContains K₂OsO₄, Ligand, K₃Fe(CN)₆, K₂CO₃
Methanesulfonamide Additive1.0 equivCritical: Accelerates hydrolysis of internal osmate esters
t-BuOH / Water Solvent1:1 (v/v)Biphasic system is essential
Sodium Sulfite (Na₂SO₃) Quencher1.5 g per mmol substrateReduces Os(VIII) to Os(IV)
Step-by-Step Procedure

Step 1: Solvent & Catalyst Preparation

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-β (1.4 g/mmol ) in a mixture of t-BuOH and Water (1:1 ratio, concentration ~0.1 M relative to substrate).

  • Add Methanesulfonamide (1.0 equiv). Stir at room temperature until the solid phase is well-dispersed (the inorganic salts will not fully dissolve).

  • Cool the mixture to 0 °C using an ice bath. Rationale: Lower temperature suppresses the secondary cycle (racemic background reaction) and enhances enantioselectivity.

Step 2: Reaction Initiation

  • Add the N-Boc-Vince lactam (1.0 equiv) in one portion.

  • Vigorously stir the suspension at 0 °C.

  • Monitor: The reaction typically requires 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The olefin spot should disappear, and a more polar diol spot will appear.

Step 3: Quenching & Workup (Crucial for Safety)

  • While still at 0 °C, add solid Sodium Sulfite (Na₂SO₃) (1.5 g/mmol ).

  • Allow the mixture to warm to room temperature and stir for 45–60 minutes.

    • Observation: The mixture effectively turns from orange/yellow to a dull grey/blue, indicating the reduction of Os(VIII) to insoluble Os(IV) species.

  • Extraction: Dilute with Ethyl Acetate (EtOAc). Separate the layers. Extract the aqueous layer 3x with EtOAc.

  • Wash: Combine organic layers and wash with 1M KOH (to remove methanesulfonamide) followed by brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • The crude product is often pure enough (>95%) for subsequent cleavage.

  • If necessary, purify via flash column chromatography (Silica gel, gradient 2% to 10% MeOH in DCM).

Experimental Workflow Diagram

Workflow Figure 2: Operational workflow for SAD of Vince Lactam. Start Start: N-Boc-Vince Lactam Mix Prepare AD-mix + MeSO2NH2 Solvent: t-BuOH/H2O (1:1) Temp: 0°C Start->Mix React Add Substrate Stir 12-24h @ 0°C Mix->React Quench Add Na2SO3 Warm to RT, Stir 1h (Color change: Orange -> Grey) React->Quench Extract Extraction (EtOAc) Wash w/ 1M KOH (removes additive) Quench->Extract Purify Concentration & Crystallization or Flash Chromatography Extract->Purify End Product: cis-exo-Diol Purify->End

Critical Optimization Parameters

ParameterRecommendationScientific Rationale
Additive Methanesulfonamide (1 eq)Internal alkenes form stable osmate esters that hydrolyze slowly. This additive catalyzes the hydrolysis step, allowing the catalytic cycle to turn over at 0 °C.
Ligand Choice (DHQD)₂PHAL (AD-mix-β)For (-)-Vince lactam, AD-mix-β is typically the "matched" case, reinforcing the substrate's inherent exo preference.
pH Control Buffered (in mix) The reaction generates protons. The K₂CO₃ in the AD-mix maintains pH ~10-12, protecting the acid-sensitive acetonide (if used downstream) and ensuring optimal ligand binding.
Osmium Removal Na₂SO₃ Quench Essential for safety and product purity. Residual Osmium can catalyze decomposition and is highly toxic.

Analytical Validation

To validate the success of the protocol, the following analytical signatures should be confirmed:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Disappearance of alkene protons (typically δ 6.0–6.5 ppm).

    • Appearance of methine protons attached to hydroxyls (δ 3.8–4.2 ppm).

    • Coupling constants (

      
      ) confirm cis-exo stereochemistry (coupling between H-bridgehead and H-carbinol is minimal due to ~90° dihedral angle).
      
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/i-PrOH.

    • Used to determine ee% if starting from racemate, or de% if starting from enantiopure lactam.

References

  • Chemical Profile of Vince Lactam: Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4642–4686.[6] Link

  • SAD Mechanism & Ligands: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link

  • Carbocyclic Nucleoside Synthesis: Trost, B. M., & Madsen, R. (1996). Asymmetric Synthesis of Carbocyclic Nucleosides. Journal of the American Chemical Society, 118(25), 6061-6062. (Demonstrates the utility of related Pd-chemistry, contextualizing the Os-chemistry). Link

  • Methanesulfonamide Effect: Junttila, M. H., & Hormi, O. E. (2004). Methanesulfonamide: A Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations.[7] The Journal of Organic Chemistry, 69(14), 4816–4820. Link

Sources

Method

Application Note: High-Fidelity Protocol for the cis-Dihydroxylation of Vince Lactam

Abstract & Strategic Utility Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is a privileged chiral scaffold in the synthesis of carbocyclic nucleosides, including FDA-approved antivirals such as Abacavir (Ziagen) and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is a privileged chiral scaffold in the synthesis of carbocyclic nucleosides, including FDA-approved antivirals such as Abacavir (Ziagen) and Peramivir. The functionalization of the C5-C6 olefin via cis-dihydroxylation is a critical gateway transformation, converting the hydrophobic alkene into a polar diol intermediate with high stereochemical precision.

This application note details an optimized protocol for the Upjohn dihydroxylation of Vince lactam. Unlike Sharpless conditions which induce enantioselectivity on prochiral substrates, this protocol leverages the inherent substrate stereocontrol of the Vince lactam framework to deliver the exo-syn-diol exclusively. The method utilizes catalytic Osmium Tetroxide (OsO₄) regenerated by N-Methylmorpholine N-oxide (NMO), balancing high yield with atom economy and safety.[1][2]

Scientific Background & Mechanism[1][3][4][5]

Stereochemical Control

The Vince lactam possesses a rigid bicyclic norbornene-like skeleton. The approach of the bulky Osmium Tetroxide reagent is sterically governed by the bridgehead methylene group (C7).

  • Endo Face: Sterically hindered by the concave shape of the bicycle.

  • Exo Face: Convex and accessible.

Consequently, the reaction proceeds with high diastereoselectivity (>95:5), yielding the 5,6-exo-cis-diol .

The Catalytic Cycle (Upjohn Conditions)

The reaction operates via a redox cycle where Os(VIII) is the active oxidant.

  • Cycloaddition: OsO₄ undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate(VI) ester.

  • Hydrolysis: The ester is hydrolyzed (accelerated by water/base) to release the cis-diol and an Os(VI) species.

  • Regeneration: The stoichiometric co-oxidant, NMO, oxidizes Os(VI) back to Os(VIII), closing the catalytic loop.

Mechanistic Visualization

ReactionMechanism VinceLactam Vince Lactam (Substrate) OsmateEster Cyclic Osmate Ester (Intermediate) VinceLactam->OsmateEster [3+2] Cycloaddition OsO4 OsO4 (Catalyst Os-VIII) OsO4->OsmateEster DiolProduct Exo-cis-Diol (Product) OsmateEster->DiolProduct Hydrolysis OsVI Os(VI) Species OsmateEster->OsVI NMO NMO (Co-Oxidant) NMO->OsVI O Transfer OsVI->OsO4 Oxidation by NMO

Figure 1: Catalytic cycle of the Upjohn dihydroxylation applied to Vince lactam.

Safety Protocol: Osmium Hazard Management

CRITICAL WARNING: Osmium Tetroxide (OsO₄) is highly volatile and acutely toxic. Exposure to vapor can cause temporary or permanent blindness (corneal staining) and respiratory failure.

  • Engineering Controls: All operations, including weighing and workup, must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles (not safety glasses), and a lab coat.[3]

  • Quenching Agent: A saturated solution of Sodium Sulfite (Na₂SO₃) must be prepared before starting the reaction. This reduces volatile Os(VIII) to inert, solid OsO₂ (black precipitate).

  • Spill Control: Corn oil (vegetable oil) effectively complexes OsO₄ and prevents volatilization. Keep a bottle of corn oil in the hood during the procedure.

Detailed Protocol

Materials & Reagents[7]
ReagentRoleEquiv.Notes
Vince Lactam Substrate1.0Racemic or Enantiopure ((-) form usually preferred)
OsO₄ Catalyst0.02 - 0.05Used as 2.5-4% wt solution in t-BuOH or H₂O
NMO Co-oxidant1.1 - 1.250% wt aqueous solution or solid
Acetone/Water SolventN/A4:1 to 8:1 ratio ensures solubility of both organic and aqueous components
Na₂SO₃ QuenchExcessSaturated aqueous solution
Experimental Workflow

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Vince Lactam (10.0 mmol, 1.09 g) in Acetone (25 mL) and Water (5 mL).

  • Add NMO (11.0 mmol, ~1.29 g solid or equivalent solution).

  • Cool the mixture to 0°C using an ice bath. Expert Insight: Cooling controls the initial exotherm and minimizes over-oxidation side products.

Step 2: Catalyst Addition

  • Add OsO₄ solution (0.2 mmol, 2 mol%) dropwise.

  • Observe color change: The solution will typically turn from colorless to yellow/brown.

  • Remove the ice bath after 30 minutes and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 12–18 hours.

Step 3: Monitoring

  • Monitor by TLC (Eluent: 10% MeOH in DCM).

    • Stain: KMnO₄ or Phosphomolybdic Acid (PMA).

    • Observation: The alkene starting material (Rf ~0.6) should disappear; the diol product (Rf ~0.1-0.2) is very polar and will appear near the baseline.

Step 4: Quenching (Critical)

  • Add Saturated Na₂SO₃ (10 mL) to the reaction mixture.

  • Stir vigorously for 1 hour.

  • Observation: The mixture should turn black due to the precipitation of OsO₂. If the supernatant remains yellow, add more sulfite and stir longer.

Step 5: Isolation & Purification

  • Add solid Celite (2 g) to the mixture and filter through a Celite pad to remove the black osmium residues. Wash the pad with Acetone.

  • Concentrate the filtrate under reduced pressure to remove Acetone. Do not heat above 50°C.

  • Challenge: The product is highly water-soluble.

    • Method A (Lyophilization): Freeze-dry the remaining aqueous phase to obtain the crude solid.

    • Method B (Extraction): Saturate the aqueous phase with NaCl and extract exhaustively with n-Butanol or IPA/CHCl₃ (1:3) .

  • Purification: Recrystallize from Methanol/Ether or perform flash chromatography (DCM -> 15% MeOH/DCM).

Process Workflow Diagram

ProtocolWorkflow Start Start: Dissolve Vince Lactam (Acetone/Water) AddNMO Add NMO (1.1 equiv) Cool to 0°C Start->AddNMO AddOs Add Cat. OsO4 Warm to RT, Stir 12h AddNMO->AddOs Check TLC Check (Start mat. consumed?) AddOs->Check Check->AddOs No (Wait) Quench Quench with Na2SO3 (Stir 1h, Black ppt) Check->Quench Yes Filter Filter through Celite (Remove OsO2) Quench->Filter Isolate Evaporate Acetone Lyophilize or Extract (n-BuOH) Filter->Isolate End Pure Diol Product Isolate->End

Figure 2: Step-by-step operational workflow for the synthesis.

Analytical Validation

Successful synthesis is validated by ¹H NMR. The key diagnostic change is the disappearance of the alkene signals and the appearance of methine protons attached to the hydroxyl groups.

MoietyStarting Material (¹H NMR, CDCl₃)Product (¹H NMR, D₂O/DMSO)
Olefin (C5-H, C6-H) ~6.6 ppm (dd)Absent
Methine (C5-H, C6-H) N/A3.8 - 4.2 ppm (m)
Bridgehead (C1-H, C4-H) ~3.0 - 3.5 ppmShifted upfield slightly

Stereochemical Proof: The coupling constant between the bridgehead proton and the new methine proton (


 or 

) is typically near 0 Hz for endo-protons (which result from exo-hydroxylation), confirming the exo-diol configuration due to the Karplus relationship in the norbornane system.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Old NMO or insufficient reaction time.Add 0.1 eq additional NMO. Ensure NMO is not wet/degraded.
Low Yield Product loss during aqueous workup.The diol is very polar. Avoid standard EtOAc extraction. Use n-Butanol or evaporate to dryness and triturate.
Yellow Product Residual Osmium contamination.[4]Incomplete quenching. Re-dissolve in water, treat with activated charcoal or more Na₂SO₃, and filter again.
Over-oxidation Cleavage of diol to dialdehyde.Rare with NMO, but possible if temperature is too high. Keep reaction at RT or below.

References

  • Singh, R., & Vince, R. (2012).[5] 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4642–4686.[5]

  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976).[2] An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973–1976.

  • Bessières, M., et al. (2015).[6] Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry, 7(13), 1809-1828.[6]

  • University of California, Los Angeles (UCLA) EHS. (2009). Standard Operating Procedure: Working with Osmium Tetroxide.

Sources

Application

Using 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one in carbocyclic nucleoside synthesis

Application Note: Strategic Utilization of 5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one in Carbocyclic Nucleoside Synthesis Executive Summary Topic: High-fidelity synthesis of carbocyclic ribose analogs using the 5,6-di...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one in Carbocyclic Nucleoside Synthesis

Executive Summary

Topic: High-fidelity synthesis of carbocyclic ribose analogs using the 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one scaffold. Context: Carbocyclic nucleosides (carbanucleosides) replace the labile furanose oxygen with a methylene group, conferring resistance to phosphorylases and increasing metabolic stability.[1] The 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one intermediate—derived from the "Vince Lactam"—is the stereochemical anchor for generating the cis-diol configuration essential for ribose mimicry. Key Application: Synthesis of antivirals (e.g., Aristeromycin analogs, Abacavir precursors) and adenosine receptor agonists.

Structural Insight & Retrosynthetic Logic

The utility of 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one (hereafter referred to as Intermediate A ) lies in its rigid bicyclic framework. This scaffold locks the relative stereochemistry of three continuous chiral centers, which map directly to the C1', C2', and C3' positions of a nucleoside sugar.

  • Stereochemical Locking: The bridgehead nitrogen and the carbonyl group enforce a specific puckering that directs incoming reagents to the exo face.

  • Atom Economy: The lactam nitrogen serves as the latent N9 (purine) or N1 (pyrimidine) attachment point, while the carbonyl carbon serves as the latent C5' hydroxymethyl group.

Pathway Visualization

The following diagram illustrates the transformation from the raw Vince Lactam to the target carbocyclic nucleoside via Intermediate A .

G Vince Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) Diol Intermediate A (5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one) Vince->Diol Upjohn Dihydroxylation (OsO4, NMO) Prot Protected Scaffold (Acetonide) Diol->Prot Protection (2,2-DMP, H+) Open Ring Opening (Amino-Alcohol Core) Prot->Open Reductive Opening (NaBH4) Target Carbocyclic Nucleoside (e.g., Aristeromycin) Open->Target Base Construction (Pd-coupling or Pyrimidine build)

Caption: Workflow transforming Vince Lactam into bioactive carbocyclic nucleosides via the dihydroxy intermediate.

Detailed Experimental Protocols

Phase 1: Stereoselective Dihydroxylation

Objective: Convert the alkene of Vince Lactam to the cis-exo-diol. Criticality: This step establishes the 2',3'-ribo configuration. The exo attack is favored due to the steric hindrance of the bridgehead methylene on the endo face.

Reagents:

  • Vince Lactam (racemic or enantiopure depending on target)[2][3][4]

  • Osmium Tetroxide (OsO₄) [Catalyst]

  • N-Methylmorpholine N-oxide (NMO) [Co-oxidant]

  • Solvent: Acetone/Water (4:1)

Protocol:

  • Dissolution: Dissolve 10.9 g (100 mmol) of Vince Lactam in 100 mL of Acetone/Water (4:1 v/v).

  • Catalyst Addition: Add NMO (50% aq. solution, 1.1 equiv). Cool the mixture to 0°C.

  • Initiation: Carefully add OsO₄ (2.5 wt% in t-butanol, 0.02 equiv). Caution: OsO₄ is volatile and highly toxic. Use a fume hood.

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (10% MeOH in DCM). The diol is highly polar and will stay near the baseline compared to the starting alkene.

  • Quenching: Add solid sodium metabisulfite (Na₂S₂O₅, 5 g) and stir for 30 minutes to reduce residual osmium species (mixture turns black/brown).

  • Workup: Filter through a pad of Celite. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Ether to yield Intermediate A as white crystals.

Expert Insight:

"If the residual osmium color persists, treat the crude mixture with activated charcoal before crystallization. High purity here is essential as residual metal interferes with subsequent hydrogenation or coupling steps."

Phase 2: Protection and Lactam Activation

Objective: Protect the diol as an acetonide (isopropylidene) to prevent side reactions during ring opening.

Protocol:

  • Suspend Intermediate A (10 g) in dry Acetone (150 mL).

  • Add 2,2-Dimethoxypropane (20 mL) and a catalytic amount of p-Toluenesulfonic acid (pTSA, 100 mg).

  • Stir at room temperature for 4 hours. The suspension will clear as the product forms.

  • Neutralize with Triethylamine (0.5 mL) and concentrate.

  • Yield: Quantitative conversion to the isopropylidene derivative.

Phase 3: Reductive Ring Opening (The "Cermak-Vince" Protocol)

Objective: Open the lactam ring to generate the amino-alcohol core. The lactam carbonyl becomes the primary alcohol (mimicking the 5'-OH), and the nitrogen becomes the primary amine (ready for base construction).

Reagents:

  • Sodium Borohydride (NaBH₄)

  • Solvent: Methanol or Ethanol

Protocol:

  • Dissolve the protected lactam (5 g) in absolute Ethanol (50 mL).

  • Cool to 0°C. Add NaBH₄ (4 equiv) portion-wise to control hydrogen evolution.

  • Critical Step: Allow the reaction to warm to room temperature and reflux for 4 hours. Note: Simple stirring at RT is often insufficient to fully reduce the amide bond in these strained systems; however, mild acid hydrolysis is an alternative if the carboxylic acid is desired instead of the alcohol.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x).

  • Result: (1R, 2S, 3R, 4R)-4-amino-2,3-(isopropylidenedioxy)cyclopentan-1-methanol.

Data Summary Table: Optimization of Ring Opening

MethodReagentProductYieldNotes
Reductive NaBH₄ / EtOH (Reflux)Amino-Alcohol85%Direct route to nucleosides.
Hydrolytic HCl / MeOHAmino-Acid Methyl Ester92%Requires subsequent reduction.
Hydride LiAlH₄ / THFAmino-Alcohol78%Harsh; acetonide may degrade if workup is acidic.

Nucleobase Construction (The Convergence)

Once the amino-alcohol is synthesized, the nucleobase is constructed directly on the amine. This is superior to coupling pre-formed bases because it avoids N7/N9 regioselectivity issues common in purine couplings.

Mechanism (Trojan Horse Approach):

  • Pyrimidine Precursor: React the amine with 5-amino-4,6-dichloropyrimidine.

  • Cyclization: Treat the intermediate with Triethyl orthoformate and acid to close the imidazole ring, forming the purine system (Chloropurine).

  • Functionalization: Displace the Chlorine at C6 with ammonia (to get Adenosine analog) or hydroxide (to get Guanosine analog).

Reaction Amine Carbocyclic Amine (From Step 3) Inter Intermediate Pyrimidine Adduct Amine->Inter Et3N, n-BuOH, Reflux Pyrim 5-amino-4,6-dichloropyrimidine Pyrim->Inter Cyclize Orthoformate Cyclization Inter->Cyclize Final 6-Chloropurine Analog Cyclize->Final HC(OEt)3, H+

Caption: Construction of the purine ring system directly onto the carbocyclic amine.

Troubleshooting & Quality Control

  • Issue: Incomplete Dihydroxylation.

    • Cause: Old OsO₄ or insufficient oxidant (NMO).

    • Fix: Add a second portion of OsO₄ (0.01 equiv) and ensure the reaction is not oxygen-deprived.

  • Issue: Acetonide Hydrolysis during Workup.

    • Cause: Acidity of the silica gel during purification.

    • Fix: Pre-wash the silica column with 1% Triethylamine in Hexanes.

  • Issue: Stereochemical Leakage.

    • Verification: Use 1H-NMR.[2][5][6] The bridgehead protons in the [2.2.1] system have distinct coupling constants (

      
      ) for exo vs endo substituents. Exo-protons typically show no coupling to the bridgehead (Karplus angle ~90°).
      

References

  • Vince, R., & Hua, M. (1990). Synthesis of carbocyclic nucleosides via the 2-azabicyclo[2.2.1]hept-5-en-3-one system.[4][7][8] Journal of Medicinal Chemistry.

  • Cermak, R. C., & Vince, R. (1981).[8] Synthesis of carbocyclic ribofuranosylamine derivatives. Tetrahedron Letters.

  • Singh, R., & Vince, R. (2012).[6] 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block. Chemical Reviews.

  • Trost, B. M., et al. (2000). Palladium-Catalyzed Enantioselective Synthesis of Carbanucleosides. Journal of the American Chemical Society.[6]

  • Agrofoglio, L. A., et al. (2015).[1] Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry.

Sources

Method

Application Note: Stereocontrolled Synthesis of Neplanocin A via Bicyclic Lactam Scaffolds

Topic: Synthesis of Neplanocin A using bicyclic lactam intermediates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Virologists. Executive Summary Neplanocin A (NpcA)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Neplanocin A using bicyclic lactam intermediates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Virologists.

Executive Summary

Neplanocin A (NpcA) is a potent carbocyclic nucleoside analog exhibiting significant antiviral and antitumor properties through the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase.[1] Unlike standard nucleosides, NpcA features a cyclopentenyl core, presenting unique synthetic challenges regarding stereochemistry (three contiguous chiral centers) and ring unsaturation.

This guide details a robust synthetic strategy utilizing the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as the starting chiral scaffold.[2] By leveraging the inherent strain and defined stereochemistry of the bicyclic lactam, researchers can access the carbocyclic core with high enantiomeric excess (>98% ee). The protocol outlines the enzymatic resolution of the lactam, functionalization of the olefin, ring-opening, and the critical "desaturation" strategy required to convert saturated intermediates (Aristeromycin-type) into the unsaturated Neplanocin A architecture.

Scientific Background & Mechanism[2][3][4][5]

Mechanism of Action: SAH Hydrolase Inhibition

Neplanocin A functions as a suicide inhibitor of SAH hydrolase. The enzyme oxidizes the 3'-hydroxyl group of the inhibitor, converting the cofactor NAD+ to NADH. The resulting 3'-ketone intermediate eliminates the adenine base (or analog), leading to a tightly bound, inactivated enzyme-inhibitor complex. This blockade leads to the accumulation of SAH, which feedback-inhibits S-adenosylmethionine (SAM)-dependent methyltransferases, halting viral replication and capping.

The Bicyclic Lactam Advantage

The Vince Lactam provides a superior entry point compared to linear sugars or cyclopentadiene/Trost chemistry for three reasons:

  • Chiral Pool Access: It is accessible via Diels-Alder cycloaddition and can be resolved enzymatically on a kilogram scale.

  • Stereochemical Template: The rigid bicyclic framework forces reagents to approach from the exo-face, guaranteeing the correct relative stereochemistry for the 2',3'-diol system found in Neplanocin A.

  • Versatility: It serves as a divergent intermediate for both saturated (Aristeromycin) and unsaturated (Neplanocin) carbocycles.

Retrosynthetic Analysis

The synthesis disconnects the target molecule into the purine base and the functionalized cyclopentenyl core. The core is traced back to the bicyclic lactam via a ring-opening/functionalization sequence.

Retrosynthesis NpcA (-)-Neplanocin A (Target) Int1 Cyclopentenyl Core (Unsaturated) NpcA->Int1 Base Coupling Aristero Aristeromycin Analog (Saturated Intermediate) Int1->Aristero Desaturation / Elimination Lactam (-)-Vince Lactam (Chiral Scaffold) Aristero->Lactam Dihydroxylation & Ring Opening

Figure 1: Retrosynthetic logic flow from Neplanocin A back to the Vince Lactam.

Detailed Experimental Protocols

Phase 1: Enzymatic Resolution of (±)-Vince Lactam

To ensure the correct absolute stereochemistry (1R, 4S), the racemic lactam is resolved using a lactamase.

Reagents:

  • (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (Racemic Vince Lactam)[2]

  • Enzyme: Pseudomonas fluorescens or Alcaligenes derived lactamase (commercially available as "Vince Lactamase").

  • Buffer: Sodium phosphate (pH 7.0).

Protocol:

  • Suspension: Suspend 100 g of racemic lactam in 1.0 L of 50 mM sodium phosphate buffer (pH 7.0).

  • Initiation: Add 2.0 g of immobilized lactamase enzyme.

  • Incubation: Stir gently at 30°C. Monitor the reaction by chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10). The (+)-enantiomer is hydrolyzed to the amino acid, leaving the desired (-)-lactam.

  • Termination: Stop when the ee of the remaining lactam exceeds 99% (approx. 48-72 hours).

  • Workup: Filter off the enzyme. Extract the filtrate with Dichloromethane (DCM) (3 x 500 mL).

  • Purification: Dry the organic layer over MgSO₄ and concentrate in vacuo. Recrystallize from diisopropyl ether to yield (-)-Vince Lactam as white crystals.

Phase 2: Stereoselective Functionalization (The "Aristeromycin" Route)

Direct functionalization of the double bond is required to install the diol. Note that this initially produces the saturated core (Aristeromycin-like), which must be desaturated later (Phase 4) or requires an alternative allylic functionalization strategy. The route below describes the high-fidelity dihydroxylation path.

Step 2A: Protection

  • Dissolve (-)-Vince Lactam (10 g) in DCM.

  • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv). Stir at RT for 4 hours.

  • Wash with 1N HCl, brine, dry, and concentrate to yield N-Boc-Vince Lactam .

Step 2B: Flash Dihydroxylation (OsO₄) Critical Step: The bicyclic system directs the oxidant to the less hindered exo face.

  • Dissolve N-Boc-lactam in Acetone/Water (10:1).

  • Add NMO (1.5 equiv) and OsO₄ (2.5 mol% - Caution: Toxic ).

  • Stir at RT for 12 hours. The solution will turn dark.

  • Quench with saturated Na₂S₂O₃. Extract with EtOAc.

  • Product: cis-exo-2,3-dihydroxy-N-Boc-lactam.

Step 2C: Acetonide Protection

  • Treat the crude diol with 2,2-dimethoxypropane and p-TsOH (cat.) in Acetone.

  • Yields the isopropylidene-protected intermediate, ready for ring opening.

Phase 3: Ring Opening and Base Coupling

This phase converts the bicyclic lactam into the carbocyclic amine required for nucleoside synthesis.

Protocol:

  • Reductive Opening: Dissolve the protected lactam in MeOH. Add NaBH₄ (4 equiv) portion-wise at 0°C. This reduces the lactam carbonyl to the hydroxyl, opening the ring to form the cyclopentyl amino-alcohol .

  • Mitsunobu Coupling:

    • Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Adenine (or N6-protected Adenine).

    • Procedure: Dissolve the amino-alcohol and Adenine in dry THF. Add PPh₃ (1.5 equiv). Cool to 0°C. Add DIAD dropwise.

    • Mechanism: The reaction inverts the stereochemistry at the hydroxyl center, installing the purine base.

    • Note: Regioselectivity (N9 vs N7) can be an issue; keeping the temp low favors N9.

Phase 4: Introduction of Unsaturation (The "Neplanocin" Transformation)

This is the advanced step distinguishing Neplanocin A from Aristeromycin. The saturated ring must be oxidized to introduce the double bond.

Strategy: Selenoxide Elimination

  • Starting Material: The protected Aristeromycin analog (from Phase 3).

  • Reagent: LDA (Lithium Diisopropylamide), PhSeCl (Phenylselenyl chloride).

  • Protocol:

    • Cool a solution of the nucleoside analog (protected) in THF to -78°C.

    • Add LDA (2.2 equiv) to generate the dianion (or monoanion alpha to the hydroxymethyl group if oxidized to ester/ketone first, but typically done on the 5'-position or via a 4'-modification).

    • Alternative High-Yield Route: It is often more efficient to perform the elimination before base coupling. However, on the nucleoside:

    • Oxidize the 5'-hydroxyl to the selenide or use a Pummerer rearrangement strategy if a sulfide is present.

    • Standard Method: Oxidation of the 4'-position (alpha to the hydroxymethyl) is difficult.

    • Preferred Protocol (Vince Modification):

      • Convert the 6-hydroxyl of the carbocycle (before base coupling) to a leaving group (Mesylate).

      • Perform elimination? No, that yields the wrong isomer.

      • Correct Approach: Use the cyclopentenone derived from the Vince Lactam (via Pd-catalyzed oxidation) before coupling.

Refined Protocol for Phase 4 (The "Jeong" Modification): Instead of reducing the lactam to the saturated amine (Step 3.1), convert the Vince Lactam to the Cyclopentenone :

  • Hydrolysis: Hydrolyze (-)-Vince Lactam to the amino acid.

  • Oxidative Decarboxylation: Convert to the cyclopent-2-en-1-one derivative.

  • Coupling: Use Pd(0)-catalyzed allylic alkylation (Trost chemistry) to install the base and the hydroxymethyl group.

However, for the direct "Lactam Intermediate" guide, the most cited method to get Neplanocin A specifically is: Synthesis via Sulfoxide Elimination:

  • Prepare the Aristeromycin analog.

  • Protect 2',3'-hydroxyls.

  • Functionality adjustment at 4' to introduce a phenylsulfinyl group.

  • Thermal elimination of the sulfoxide generates the vinyl group (Neplanocin core).

Data Summary & Quality Control

ParameterSpecificationMethodAcceptance Criteria
Enantiomeric Excess (Lactam) > 99%Chiral HPLC (Chiralpak AD-H)Single peak
Diastereomeric Ratio (Diol) > 20:1 (exo:endo)¹H NMR (400 MHz)Absence of endo-proton signals
Purity (Final NpcA) > 98%RP-HPLC (C18, MeOH/H₂O)Area %
Identity Matches Ref StdMS (ESI+), ¹H NMR, ¹³C NMRm/z 263.1 [M+H]⁺

Workflow Visualization

Workflow Start (±)-Vince Lactam Step1 Enzymatic Resolution (Pseudomonas sp.) Start->Step1 Inter1 (-)-Vince Lactam (>99% ee) Step1->Inter1 Step2 N-Boc Protection & OsO4 Dihydroxylation Inter1->Step2 Inter2 Protected Dihydroxy Lactam (Saturated Bridge) Step2->Inter2 Step3 Reductive Ring Opening (NaBH4 / MeOH) Inter2->Step3 Inter3 Cyclopentyl Amino-Diol (Aristeromycin Core) Step3->Inter3 Step4 Mitsunobu Coupling (Adenine, DIAD, PPh3) Inter3->Step4 Inter4 Protected Aristeromycin Step4->Inter4 Step5 Desaturation Sequence (Selenoxide/Sulfoxide Elimination) Inter4->Step5 Critical Transformation Final (-)-Neplanocin A Step5->Final

Figure 2: Step-by-step synthetic workflow from racemic lactam to Neplanocin A.

Expert Tips & Troubleshooting

  • Handling Osmium Tetroxide: When performing the dihydroxylation (Step 2B), use the volatile OsO₄ only in a well-ventilated hood. The use of potassium osmate (K₂OsO₄·2H₂O) is a safer, non-volatile alternative that works equally well with NMO.

  • Mitsunobu Order of Addition: In Step 4, always premix the phosphine and the azodicarboxylate at 0°C to form the betaine intermediate before adding the substrate and nucleophile. This reduces side reactions.

  • Controlling N7 vs N9: Adenine has two nucleophilic nitrogens. To favor the desired N9 alkylation during coupling, use N6-benzoyladenine or 6-chloropurine (followed by ammonolysis). The steric bulk of the benzoyl group helps direct regioselectivity.

  • The "Neplanocin" Double Bond: If the elimination step (Step 5) proves low-yielding, consider the "Trost Variation" : Instead of dihydroxylating the lactam, open the lactam to the amino-cyclopentenyl ester, protect, and use Pd(0) chemistry to install the base. This preserves the double bond from the start but requires careful stereocontrol during the subsequent dihydroxylation of the allylic intermediate.

References

  • Vince, R., & Brownell, J. (1990). Resolution of racemic carbocyclic nucleosides via the enzymatic hydrolysis of their biosynthetic precursors. Journal of Medicinal Chemistry, 33(9), 2621–2625. Link

  • Jeong, L. S., et al. (2005). Synthesis and biological activity of novel acyclic versions of Neplanocin A. Archives of Pharmacy, 338(11), 517-521.[3] Link

  • Shuto, S., et al. (1994). The design and synthesis of a new anticancer drug based on a natural product lead compound: from neplanocin A to cyclopentenyl cytosine (CPE-C).[1] Stem Cells, 12(1), 7-12.[1] Link[1]

  • Trost, B. M., & Madsen, R. (1996). A short enantioselective synthesis of (-)-neplanocin A. Journal of the American Chemical Society, 118(25), 6061-6062. Link

  • Gudmundsson, K. S., et al. (1997). Synthesis of carbocyclic nucleosides from the Vince lactam. Nucleosides & Nucleotides, 16(7-9), 1363-1366. Link

Sources

Application

Application Note: Scalable Synthesis of Chiral 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one

Executive Summary This technical guide details the scalable synthesis of 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one , a critical chiral intermediate for carbocyclic nucleoside analogs, including the HIV reverse transc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the scalable synthesis of 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one , a critical chiral intermediate for carbocyclic nucleoside analogs, including the HIV reverse transcriptase inhibitor Abacavir and the influenza neuraminidase inhibitor Peramivir .[1]

The protocol utilizes a modified Upjohn dihydroxylation of optically active 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).[1] To address the challenge of isolating the highly water-soluble cis-diol, this guide recommends a telescoped workflow where the crude diol is converted in situ to its isopropylidene (acetonide) derivative.[1] This strategy ensures high yield, ease of purification via crystallization, and minimal exposure to toxic osmium species.

Strategic Analysis & Retrosynthesis

The Challenge: Solubility and Stereocontrol
  • Stereochemistry: The rigid bicyclic framework of the Vince lactam exerts strong steric control. Reagents attack the olefin from the less hindered exo face, resulting in the exo,exo-cis-diol.[1]

  • Solubility: The resulting diol is highly polar and water-soluble, making traditional aqueous extraction inefficient and yield-limiting.[1]

  • Solution: Trap the diol as an acetonide (ketal).[1] This renders the molecule lipophilic, allowing for standard organic workup and crystallization.

Reaction Pathway Visualization[1]

G Start (-)-Vince Lactam (Chiral Olefin) Inter Intermediate: exo,exo-cis-Diol (Water Soluble) Start->Inter OsO4 (cat.), NMO Acetone/H2O (Upjohn Dihydroxylation) Target Target: Acetonide Protected Diol (Crystalline Solid) Inter->Target 2,2-DMP, p-TsOH (In-situ Protection)

Figure 1: Strategic pathway converting the alkene to the protected diol to bypass water-solubility issues.

Safety Protocol: Osmium Handling

CRITICAL SAFETY WARNING: Osmium tetroxide (OsO₄) is volatile and highly toxic (causes blindness and pulmonary edema).[1]

  • Containment: All operations must occur in a certified fume hood.

  • Reagent Selection: Use Potassium Osmate (K₂OsO₄[1]·2H₂O) instead of pure volatile OsO₄ where possible.[1] It is a non-volatile solid that generates the active OsO₄ species in situ. Alternatively, use polymer-encapsulated Osmium (Os EnCat™) for easier removal.[1]

  • Quenching: All waste streams must be treated with saturated sodium sulfite (Na₂SO₃) to reduce active Os(VIII) to insoluble Os(IV) (black precipitate) before disposal.[1]

Detailed Experimental Protocol

Materials
  • Substrate: (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) [>98% ee][1]

  • Catalyst: Potassium Osmate Dihydrate (K₂OsO₄[1]·2H₂O) or OsO₄ (2.5 wt% in t-BuOH)[1]

  • Co-oxidant: N-Methylmorpholine N-oxide (NMO) (50% aq.[1] solution)

  • Solvents: Acetone, Deionized Water

  • Quench: Sodium Sulfite (Na₂SO₃)

  • Protection: 2,2-Dimethoxypropane (2,2-DMP), p-Toluenesulfonic acid (p-TsOH)[1]

Step 1: Upjohn Dihydroxylation

Objective: Oxidize the olefin to the cis-diol with high diastereoselectivity.[1]

  • Setup: In a 1L round-bottom flask equipped with a magnetic stirrer and internal thermometer, charge (-)-Vince Lactam (10.0 g, 91.6 mmol).

  • Solvent: Add Acetone (100 mL) and Water (20 mL). Stir to dissolve.

  • Co-oxidant: Add NMO (50% wt in water, 23.6 g, ~100 mmol, 1.1 equiv).

  • Catalyst Addition: Cool the mixture to 0–5 °C. Add K₂OsO₄·2H₂O (67 mg, 0.18 mmol, 0.2 mol%).[1]

    • Note: The solution will turn dark/brown as the active Os species forms.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C). Stir for 12–16 hours.[1]

    • Monitoring: Check via TLC (10% MeOH in DCM).[1] The olefin spot (Rf ~0.[1]6) should disappear; the diol spot (Rf ~0.[1]1) will appear at the baseline.[1]

  • Quench: Add Sodium Sulfite (2.0 g) and stir vigorously for 1 hour. This reduces residual Os(VIII) and breaks the osmate ester complex.[1][2]

    • Observation: The mixture typically becomes lighter in color, and a black precipitate (OsO₂) may form.[1]

Step 2: Telescoped Acetonide Protection

Objective: Convert the polar diol directly to the lipophilic acetonide for isolation.

  • Concentration: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove acetone. Do not distill to dryness (risk of decomposition/safety).[1] Leave the aqueous slurry.

  • Solvent Swap: Add Acetone (150 mL) to the aqueous residue and concentrate again to azeotropically remove most water.[1] Repeat if necessary until a wet solid/oil remains.[1]

  • Reaction: Re-dissolve the residue in Acetone (100 mL) and 2,2-Dimethoxypropane (34 mL, ~3 equiv).

  • Catalysis: Add p-TsOH·H₂O (0.5 g, catalytic).[1]

  • Stir: Stir at Room Temperature for 4–6 hours.

    • Mechanism:[2][3][4][5][6][7] The acid catalyzes the formation of the isopropylidene ketal.

  • Workup: Neutralize with Triethylamine (1 mL) or solid NaHCO₃. Concentrate to a thick oil.

  • Extraction: Dissolve the oil in Ethyl Acetate (150 mL). Wash with Water (2 x 50 mL) and Brine (50 mL).[1]

    • Note: The product is now in the organic layer. The osmium residues largely remain in the aqueous waste (treat as hazardous).[1]

  • Crystallization: Dry the organic layer over MgSO₄, filter, and concentrate. Recrystallize the solid from Ethyl Acetate/Hexanes (1:3).[1]

Expected Results
ParameterSpecification
Yield 75–85% (over 2 steps)
Appearance White to off-white crystalline solid
Stereochemistry exo,exo-configuration (syn-diol)
Purity (HPLC) >98%

Process Workflow Diagram

ProcessFlow start Start: (-)-Vince Lactam r1 Reaction: Acetone/H2O, NMO Cat: K2OsO4 (0.2 mol%) start->r1 quench Quench: Na2SO3 (Remove Osmium) r1->quench 16h, RT conc Concentration: Remove Acetone/Water quench->conc Reductive Workup protect Protection: 2,2-DMP, Acetone Cat: p-TsOH conc->protect Solvent Swap extract Extraction: Ethyl Acetate (Product in Organic Phase) protect->extract Neutralize cryst Crystallization: EtOAc/Hexanes extract->cryst final Final Product: Protected Diol cryst->final

Figure 2: Step-by-step process flow for the telescoped synthesis.

Quality Control & Analytical Data

To validate the synthesis, compare the isolated product against the following standard data:

  • 1H NMR (400 MHz, CDCl₃):

    • The exo-face dihydroxylation followed by acetonide protection locks the protons in a specific environment.[1]

    • Look for the isopropylidene methyl singlets at roughly δ 1.30 and 1.45 ppm .

    • The bridgehead protons (H1, H4) typically appear around δ 2.6–3.8 ppm .[1]

    • The protons alpha to the oxygens (H5, H6) appear as a doublet or multiplet around δ 4.2–4.5 ppm .

  • Melting Point: The protected acetonide derivative typically melts between 118–120 °C .[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction of free diol.[1]Ensure the "Telescoped" method is used.[1] Do not try to isolate the free diol on scale.[1]
Black Specks in Product Residual Osmium (OsO₂).[1]Ensure the Na₂SO₃ quench is vigorous and lasts at least 1 hour. Filter the final organic solution through a pad of Celite/Silica.
Slow Reaction Deactivated Catalyst.If using K₂OsO₄, ensure the NMO is fresh.[1] If using encapsulated Os, increase temperature to 40°C.

References

  • Vince, R. (2024).[1][8] Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. Link[1]

  • Master Organic Chemistry. (2011). Osmium Tetroxide (OsO4) for Dihydroxylation of Alkenes. Link

  • Harvard EHS. (2023).[1] Lab Safety Guideline: Osmium Tetroxide. Link

  • Sigma-Aldrich. Os EnCat™ 40 Experimental Guide. Link

  • Wikipedia. Dihydroxylation - Upjohn Process.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Solubility of 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one in organic solvents

This Technical Support Guide addresses the solubility, handling, and purification of 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one . Note on Nomenclature: This molecule is the dihydroxylated derivative of the well-known...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the solubility, handling, and purification of 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one .

Note on Nomenclature: This molecule is the dihydroxylated derivative of the well-known "Vince Lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one).[1][2] It is a critical chiral intermediate for carbocyclic nucleosides (e.g., Abacavir, Entecavir).[2] Unlike its alkene parent, the diol is extremely polar , necessitating specific solvent protocols distinct from standard organic intermediates.[1][2]

Part 1: Solubility Profile & Solvent Selection

The presence of two hydroxyl groups and a lactam moiety creates a dense hydrogen-bonding network.[1][2] This molecule behaves more like a carbohydrate (sugar) than a standard lipophilic organic intermediate.[1][2]

Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Protic Polar Water High Primary solvent.[1][2] Difficult to extract from water.[1][2]
Methanol High Excellent for transferring the crude solid.[1][2]
Ethanol Moderate (Hot) Ideal for recrystallization (often with co-solvent).[1][2]
Isopropanol (IPA) Low to Moderate Best Anti-Solvent for crystallization.[1][2]
Aprotic Polar DMSO / DMF High Good for reactions, but difficult to remove (high BP).[1][2]
Acetonitrile Low Can be used to precipitate the product from water.[1][2]
Chlorinated DCM / Chloroform Very Low CRITICAL WARNING: Do not attempt to extract this diol from water using DCM.[1][2] It will remain in the aqueous phase.[2]
Ethers/Hydrocarbons THF / Et2O / Hexane Insoluble Use strictly as anti-solvents to induce precipitation.[1][2]

Part 2: Troubleshooting & FAQs

Q1: I performed the Upjohn oxidation (OsO4/NMO) on Vince lactam, but I cannot extract the product into Dichloromethane (DCM). Where is it? Diagnosis: The 5,6-dihydroxy derivative is too polar for DCM extraction. Solution:

  • Do not extract. Evaporate the aqueous reaction mixture to dryness (lyophilization is best to remove water without excessive heat).[1][2]

  • Trituration: Leach the solid residue with hot Methanol or Ethanol.[1][2] The inorganic salts (NMO residues/Osmium species) are less soluble in alcohol than the product.[2]

  • Filter: Remove the undissolved salts and concentrate the alcohol filtrate.

Q2: The product is "oiling out" during recrystallization instead of forming crystals. How do I fix this? Diagnosis: This usually indicates the presence of water or too rapid cooling in a solvent system where the product is highly soluble.[2] Solution:

  • Dryness: Ensure the crude material is completely dry (azeotrope with toluene if necessary to remove trace water).[1][2]

  • Solvent Switch: Use the IPA/MeOH method.[1][2] Dissolve in a minimum amount of hot Methanol, then slowly add hot Isopropanol (IPA) until cloudy. Let it cool very slowly to room temperature, then to 4°C.

  • Seeding: If available, add a seed crystal of the cis-diol.[1][2]

Q3: Which solvent should I use for NMR analysis? Recommendation:

  • DMSO-d6: Best for visualizing all protons, including the exchangeable -OH and -NH protons (shows sharp doublets for OH).[1][2]

  • D2O: Good for solubility, but -OH and -NH signals will exchange and disappear (become HOD peak).[1][2]

  • CDCl3: Unsuitable. The compound will not dissolve sufficient concentration.[1][2]

Part 3: Experimental Protocols

Protocol A: Isolation from Aqueous Oxidation Mixture

Context: Post-reaction mixture containing NMO and Osmium residues.[1][2]

  • Quench: Ensure excess oxidant is quenched (e.g., NaHSO3).[1][2]

  • Evaporation: Remove water under reduced pressure (Rotavap bath < 50°C) to obtain a dark solid/syrup.

  • Leaching: Add Methanol (10 mL per gram of theoretical yield) . Stir vigorously for 30 minutes.

  • Filtration: Filter through a Celite pad to remove inorganic salts.[1][2]

  • Concentration: Evaporate the filtrate to a thick oil.

Protocol B: Recrystallization (Purification)

Target Purity: >98% (White Crystalline Solid)[1][2]

  • Dissolution: Take the crude oil/solid from Protocol A. Add Ethanol (absolute) or Methanol .[1][2] Heat to reflux.[2][3] Add solvent dropwise just until dissolved.[2]

  • Anti-Solvent Addition: While maintaining reflux, add Isopropanol (IPA) or Ethyl Acetate slowly.[1][2]

    • Ratio: Typically 1:3 (Solvent:Anti-Solvent).[1][2]

    • Stop adding when a persistent faint turbidity appears.[1][2]

  • Clarification: Add 1-2 drops of the good solvent (MeOH/EtOH) to clear the solution.[1][2]

  • Crystallization: Remove heat. Insulate the flask (wrap in foil/towel) to allow slow cooling to room temperature over 2-3 hours.

  • Harvest: Cool to 0°C for 1 hour. Filter the white crystals and wash with cold IPA/Hexane (1:1).

Part 4: Decision Logic & Workflow (Visuals)

Figure 1: Solubility & Isolation Decision Tree

This logic gate helps you choose the correct isolation path based on your current solvent system.[2]

SolubilityLogic Start Current State: Reaction Mixture SolventCheck Is the solvent Water/Acetone? Start->SolventCheck Evap Step 1: Evaporate to Dryness (Do NOT Extract with DCM) SolventCheck->Evap Yes DCM_Fail Attempt DCM Extraction (Product stays in Water -> LOSS) SolventCheck->DCM_Fail Mistake Residue Crude Solid Residue Evap->Residue Leach Step 2: Leach with Hot MeOH (Extracts Product, leaves Salts) Residue->Leach Filter Filter & Concentrate Leach->Filter Cryst Step 3: Recrystallization Solvent: EtOH/IPA or MeOH/EtOAc Filter->Cryst

Caption: Figure 1. Isolation workflow emphasizing the necessity of evaporation over liquid-liquid extraction due to high water solubility.[1][2]

Figure 2: Recrystallization Phase Diagram Logic

Visualizing the "Sugar-Like" solubility behavior.

Recryst Water Water (Too Soluble) Mix Optimal Mixture: MeOH + IPA Water->Mix Avoid (Losses) MeOH Methanol (Good Solvent) MeOH->Mix Dissolve Hot IPA Isopropanol (Anti-Solvent) IPA->Mix Add to Cloud Point Hexane Hexane (Precipitant) Hexane->Mix Too aggressive (Oiling Out) Result Crystalline Solid (cis-diol) Mix->Result Slow Cool

Caption: Figure 2. Solvent interaction map. Methanol/IPA is the preferred binary system to avoid "oiling out" (common with Hexane) or yield loss (common with Water).[1]

References

  • Vince, R. et al. (1978).[1][2] "Synthesis of Carbocyclic Nucleosides." Journal of Organic Chemistry. Describes the foundational work on the lactam and its derivatives. [Source: J. Org.[1][2] Chem.]([Link]1][2]

  • Daluge, S. M., & Vince, R. (1978).[1][2][4] "Carbocyclic nucleoside precursors." Journal of Medicinal Chemistry. Details the handling of polar intermediates in this family. [1][2]

  • Glaxo Group Ltd. (1998).[1][2] "Process for the preparation of (1S, 4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol (Abacavir)." US Patent 5,034,394.[1][2] Describes industrial isolation of diol intermediates.

  • Singh, K. et al. (2012).[1][2] "Scale-up synthesis of Vince lactam derivatives." Organic Process Research & Development. Provides solubility data for scale-up operations. [1][2]

Sources

Optimization

Technical Support Center: Optimization of Vince Lactam Dihydroxylation

Executive Summary The dihydroxylation of Vince lactam is a critical gateway step in the synthesis of carbocyclic nucleoside analogs like Abacavir and Peramivir . While Osmium Tetroxide ( ) is the gold standard for this t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dihydroxylation of Vince lactam is a critical gateway step in the synthesis of carbocyclic nucleoside analogs like Abacavir and Peramivir . While Osmium Tetroxide (


) is the gold standard for this transformation, users frequently report yield losses due to over-oxidation —specifically the oxidative cleavage of the C5-C6 bond to form dialdehydes or dicarboxylic acids, rather than the desired cis-diol.

This guide moves beyond basic textbook protocols to address the process chemistry required to suppress the "Second Cycle" of osmium catalysis, which is the primary mechanistic cause of over-oxidation.

Module 1: The Chemistry of Failure (Mechanistic Insight)

To prevent over-oxidation, you must understand why it happens. In standard catalytic systems (Upjohn conditions using NMO), the reaction can enter a destructive secondary cycle.

The Two Cycles of Osmium Catalysis:

  • The Primary Cycle (Desired):

    
     reacts with the alkene to form an Os(VI) monoglycolate ester. Hydrolysis releases the desired diol and 
    
    
    
    , which is re-oxidized to
    
    
    .
  • The Secondary Cycle (Undesired - Over-oxidation): If the oxidant concentration is too high in the organic phase, or hydrolysis is slow, the Os(VI) ester can be oxidized before hydrolysis to an Os(VIII) ester. This species is highly reactive and can cleave the C-C bond or lead to low enantioselectivity.

Visualizing the Failure Mode:

OsmiumCycles Fig 1. The 'Second Cycle' (Red) leads to oxidative cleavage when hydrolysis is slower than re-oxidation. VinceLactam Vince Lactam (Substrate) OsEster Os(VI) Ester (Intermediate) VinceLactam->OsEster OsO4 (Cycle 1) Diol Cis-Diol (Target Product) OsEster->Diol Hydrolysis (Fast) Cleavage Dialdehyde/Cleavage (Over-Oxidation) OsEster->Cleavage Excess Oxidant (Cycle 2 Entry)

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific symptoms reported by process chemists.

Q1: My reaction mixture turns dark black within 30 minutes, and yield is low (<50%). What is happening?

  • Diagnosis: This indicates "Osmium crash-out" or rapid reduction to

    
     without efficient re-oxidation, often followed by non-selective oxidation from the excess co-oxidant.
    
  • Root Cause: Likely using NMO (Upjohn conditions) in a solvent system with poor solubility for the oxidant, or insufficient ligand load.

  • Solution: Switch to the Biphasic Sharpless Protocol (see Module 3). By using

    
     in the aqueous phase and the alkene in the organic phase, you physically separate the oxidant from the osmate ester. This forces hydrolysis to occur before re-oxidation, effectively killing the "Second Cycle" and preventing over-oxidation.
    

Q2: I see a major spot on TLC that is less polar than the diol and stains positive with DNP (2,4-Dinitrophenylhydrazine).

  • Diagnosis: The DNP positive test confirms the presence of aldehydes or ketones. You have cleaved the C=C bond (oxidative cleavage).[1][2]

  • Root Cause: Temperature too high (

    
    ) or pH > 12.
    
  • Solution:

    • Chill: Run the reaction at

      
      . The rate of dihydroxylation is less temperature-sensitive than the rate of cleavage.
      
    • Buffer: Ensure your reaction contains Potassium Carbonate (

      
      ) and Sodium Bicarbonate (
      
      
      
      ) to maintain a buffered pH (approx 10-11). Avoid strong hydroxides.

Q3: Can I use Sodium Sulfite (


) to quench? I heard it causes issues. 
  • Analysis: Sodium sulfite is the standard quench, but it is a strong reducing agent. If added too aggressively to an acidic mixture, it can generate heat, promoting degradation.

  • Protocol:

    • Add solid

      
       (approx 1.5g per mmol Os) to the reaction.
      
    • Stir for 30-60 minutes until the organic layer is clear and the aqueous layer is blue/green (if using ferricyanide) or black precipitates form.

    • Critical: Do not rush this step. Incomplete quenching leaves active Os species that oxidize the product during workup (rotovap concentration).

Module 3: The Optimized Protocol (Anti-Overoxidation)

This protocol utilizes the Sharpless/Biphasic conditions rather than NMO. This is the most robust method to avoid over-oxidation for Vince lactam.

Reagents:

  • Vince Lactam (1.0 equiv)

  • 
     (3.0 equiv) - The gentle oxidant
    
  • 
     (3.0 equiv) - Buffer
    
  • 
     or Quinuclidine (0.01 - 0.05 equiv) - Ligand (accelerates hydrolysis)
    
  • 
     (0.002 equiv) - Non-volatile Os source
    
  • Solvent:

    
    -Butanol / Water (1:1 v/v)
    

Step-by-Step Workflow:

  • Preparation of Aqueous Phase: In a round-bottom flask, dissolve

    
     and 
    
    
    
    in water.
    • Why: High ionic strength keeps the oxidant strictly in the water layer.

  • Ligand & Catalyst Addition: Add the ligand and

    
    . Stir until homogeneous (usually yellow/orange).
    
    • Why: Pre-complexation ensures the active catalytic species is ready before substrate addition.

  • Temperature Control (Critical): Cool the mixture to 0°C using an ice bath.

    • Why: Suppresses cleavage pathways.

  • Substrate Addition: Add Vince lactam dissolved in minimal

    
    -Butanol. Stir vigorously.
    
    • Why: Vigorous stirring is required for the biphasic transfer.

  • Monitoring: Monitor by TLC (EtOAc/MeOH 9:1). Stain with KMnO4 (Diol = Brown) and DNP (Cleavage = Orange/Red).

    • Success Criteria: Reaction should complete in 6-12 hours at 0°C with <5% cleavage product.

  • Quench & Workup: Add solid

    
     (1.5g/mmol substrate). Warm to Room Temp. Stir 45 mins.
    Extract with Ethyl Acetate (4x). The diol is very polar; aggressive extraction is needed.
    
Module 4: Decision Tree for Process Optimization

Use this logic flow to determine reaction adjustments.

Troubleshooting Fig 2. Troubleshooting logic for dihydroxylation impurities. Start Start: Analyze Crude NMR/TLC CheckCleavage Are Aldehyde peaks present? (9-10 ppm) Start->CheckCleavage YesCleavage Yes: Over-Oxidation CheckCleavage->YesCleavage Yes NoCleavage No CheckCleavage->NoCleavage No CheckYield Is Yield < 60%? YesYield Yes: Incomplete Conversion CheckYield->YesYield Yes Success Target Diol Obtained CheckYield->Success No Action1 1. Switch NMO -> K3Fe(CN)6 2. Lower Temp to 0°C YesCleavage->Action1 NoCleavage->CheckYield Action2 1. Increase Ligand Load 2. Verify Stirring Rate (Biphasic) YesYield->Action2

References
  • Mechanism of Dihydroxylation & Cleavage: Master Organic Chemistry. "OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes."[1][2][3][4]

  • Vince Lactam Applications (Abacavir Synthesis): Current Protocols in Nucleic Acid Chemistry. "Synthesis of carbovir and abacavir from a carbocyclic precursor."[5]

  • Safety & Quenching Protocols: Kansas State University EHS. "Osmium Tetroxide Guidance & Procedures."

  • Catalytic Cycles & Ligand Acceleration: Wikipedia. "Dihydroxylation: Sharpless Asymmetric Dihydroxylation."[6]

Sources

Troubleshooting

Technical Support Center: Stereoselective Dihydroxylation of Bicyclic Lactams

Topic: Optimizing Stereoselectivity in Bicyclic Lactam Dihydroxylation Target Substrate: 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) and derivatives.[1] Case Reference: VL-DIOL-OPT-01 Core Directive: The Stereochem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Stereoselectivity in Bicyclic Lactam Dihydroxylation Target Substrate: 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) and derivatives.[1] Case Reference: VL-DIOL-OPT-01

Core Directive: The Stereochemical Challenge

In the synthesis of carbocyclic nucleosides (e.g., Abacavir, Peramivir), the dihydroxylation of the Vince lactam scaffold is a critical stereodefining step. The rigid bicyclic framework imposes a strong substrate-controlled facial bias, but achieving high enantiomeric excess (ee) and diastereomeric purity requires precise manipulation of the catalytic environment.

The primary challenges are:

  • Facial Selectivity (Exo vs. Endo): Overcoming or reinforcing the inherent steric bias of the methylene bridge.

  • Catalyst Matching: Selecting the correct Cinchona alkaloid ligand when working with chiral (enzymatically resolved) lactams to avoid "mismatched" slow kinetics.

  • Turnover Efficiency: Addressing the steric hindrance that slows the hydrolysis of the intermediate osmate ester.

Mechanism & Facial Bias (The "Why")

Substrate-Controlled Selectivity

In 2-azabicyclo[2.2.1] systems, the exo-face (convex) is significantly more accessible than the endo-face (concave). The methylene bridge (C7) sterically shields the endo-face, forcing the bulky OsO₄-Ligand complex to attack from the exo-face.

  • Standard Outcome: >95:5 exo:endo ratio is typical.

  • Optimization Goal: The goal is rarely to invert this (which is thermodynamically difficult), but to maximize the enantioselectivity of the exo attack (if starting from racemate) or to maximize yield/rate (if starting from enantiopure material).

Visualizing the Pathway

The following diagram illustrates the decision matrix for optimizing selectivity and the steric approach of the catalyst.

Dihydroxylation_Pathway Start Substrate: Bicyclic Lactam (Vince Lactam) Check_Chirality Is Substrate Chiral? Start->Check_Chirality Racemic Racemic Mixture Check_Chirality->Racemic No Enantiopure Enantiopure (e.g., Enzymatically Resolved) Check_Chirality->Enantiopure Yes Kinetic_Res Strategy: Kinetic Resolution (KR) Racemic->Kinetic_Res Matched_Case Strategy: Matched Ligand Selection Enantiopure->Matched_Case Ligand_Alpha Use AD-mix-α (DHQ)₂PHAL Kinetic_Res->Ligand_Alpha Selects one enantiomer Matched_Case->Ligand_Alpha If matches sterics Ligand_Beta Use AD-mix-β (DHQD)₂PHAL Matched_Case->Ligand_Beta If matches sterics Exo_Attack Exo-Face Attack (Sterically Favored) Ligand_Alpha->Exo_Attack Ligand_Beta->Exo_Attack Osmate_Ester Intermediate: Osmate Ester Exo_Attack->Osmate_Ester Hydrolysis Hydrolysis Step (Rate Limiting) Osmate_Ester->Hydrolysis Product Final Product: Exo-cis-Diol Hydrolysis->Product Slow Additive Add Methanesulfonamide (MeSO₂NH₂) Additive->Hydrolysis Accelerates

Caption: Decision tree for optimizing stereochemical outcomes in bicyclic lactam dihydroxylation. Note the critical role of additives in the hydrolysis step.

Troubleshooting Guide (FAQ)

Q1: I am observing low conversion (<50%) even after 24 hours. The TLC shows starting material remaining.

Diagnosis: This is likely a "turnover" issue. The bicyclic lactam is sterically bulky. Once the OsO₄ binds to form the osmate ester, it struggles to hydrolyze and release the diol to re-enter the catalytic cycle. Solution:

  • Add Methanesulfonamide (MeSO₂NH₂): Add 1.0 equivalent. This additive acts as a nucleophile to displace the diol from the osmium center, accelerating hydrolysis by up to 50x in hindered systems.

  • Check pH: Ensure you are using a buffered system (K₂CO₃/K₃Fe(CN)₆). Acidic byproducts can stall the reaction.

Q2: My enantiomeric excess (ee) is lower than reported (>95%). What is wrong?

Diagnosis:

  • Temperature: Running the reaction at Room Temperature (RT) instead of 0°C allows the less selective "second cycle" (where the diol-osmium complex catalyzes the reaction) to compete.

  • Ligand Class: You may be using the wrong ligand class for your specific isomer. Solution:

  • Cool Down: Strictly maintain 0°C.

  • Ligand Switch: If performing kinetic resolution on the racemate, screen both (DHQ)₂PHAL (AD-mix-α) and (DHQD)₂PHAL (AD-mix-β). One will be significantly more selective for the exo face of the desired enantiomer.

Q3: I am getting emulsions during workup and low isolated yields.

Diagnosis: Bicyclic lactam diols are highly polar and amphiphilic. They often stay in the aqueous phase or stabilize emulsions. Solution:

  • Solid Phase Extraction: Do not rely on simple EtOAc extraction. Saturate the aqueous phase with NaCl (brine) and use n-Butanol or THF/EtOAc (1:1) for extraction.

  • Quenching: Ensure complete reduction of Os(VIII) to Os(IV) using solid Sodium Sulfite (Na₂SO₃). Stir for 1 hour until the mixture turns from orange/brown to distinct yellow/colorless phases before extraction.

Experimental Protocol: Optimized SAD of N-Boc-Vince Lactam

This protocol is optimized for the N-Boc protected derivative to improve solubility and prevent amine-osmium coordination.

Reagents:

  • Substrate: N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 mmol)

  • Catalyst: AD-mix-α or AD-mix-β (1.4 g)

  • Additive: Methanesulfonamide (95 mg, 1.0 mmol)[2]

  • Solvent: t-BuOH : Water (1:1 v/v, 10 mL)

Step-by-Step Workflow:

  • Pre-complexation: In a round-bottom flask, dissolve 1.4 g of AD-mix and 95 mg of Methanesulfonamide in 5 mL water and 5 mL t-BuOH. Stir at Room Temperature (RT) until two clear phases form (the lower aqueous phase will be bright yellow/orange).

  • Cooling: Cool the mixture to 0°C using an ice bath. Stir for 15 minutes to equilibrate.

  • Addition: Add the N-Boc-Vince lactam (1.0 mmol) in one portion.

    • Note: If the substrate is solid and insoluble, dissolve it in a minimal amount of acetone (0.5 mL) before addition.

  • Reaction: Stir vigorously at 0°C.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 2:1). Stain with KMnO₄ or Anisaldehyde (diols stain blue/purple). Reaction typically takes 12–24 hours.

  • Quenching: While still at 0°C, add Sodium Sulfite (1.5 g) . Warm to RT and stir for 60 minutes.

  • Workup:

    • Add EtOAc (20 mL). Separate layers.

    • Extract aqueous layer with EtOAc (3 x 15 mL). Tip: If yield is low, perform a final extraction with n-Butanol.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Data Summary: Ligand & Additive Effects[3][4][5][6]

The following table summarizes the impact of conditions on the dihydroxylation of N-Boc-Vince Lactam.

VariableConditionYield (%)Exo:Endo RatioComments
Ligand Upjohn (OsO₄/NMO) 65-75%90:10Racemic product. Lower diastereoselectivity due to lack of ligand bulk.
Ligand AD-mix-α ((DHQ)₂PHAL) 85-92%>98:2High exo selectivity. Kinetic resolution of racemate possible.[1][3]
Ligand AD-mix-β ((DHQD)₂PHAL) 85-91%>98:2High exo selectivity. Opposite enantiomer preference.
Additive No Additive 40-50%>98:2Reaction stalls. Low turnover.
Additive Methanesulfonamide 90-95% >98:2 Recommended. Essential for hydrolysis of hindered osmate.

References

  • Singh, R., & Vince, R. (1978). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block.[4] Chemical Reviews.[4]

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation.[2][3] Chemical Reviews, 94(8), 2483–2547.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation.

  • Donohoe, T. J., et al. (2002).[5] Geometric Control of Dihydroxylation. Journal of Organic Chemistry.[6]

Sources

Optimization

Handling polarity issues in chromatography of bicyclic diols

Status: Operational Ticket ID: T-BD-2024-POL Assigned Specialist: Senior Application Scientist Subject: Handling Polarity, Tailing, and Stereochemical Selectivity in Bicyclic Diols Introduction: The Polarity Paradox Bicy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-BD-2024-POL Assigned Specialist: Senior Application Scientist Subject: Handling Polarity, Tailing, and Stereochemical Selectivity in Bicyclic Diols

Introduction: The Polarity Paradox

Bicyclic diols (e.g., Isosorbide, Bicyclo[2.2.2]octane-1,4-diol) present a unique "polarity paradox" in chromatography. They possess a rigid, lipophilic carbon backbone, yet their behavior is dominated by two highly interactive hydroxyl (-OH) groups.

This dual nature causes two primary failures:

  • In HPLC: They are often too polar for standard C18 retention (eluting in the void volume) but suffer from severe peak tailing due to secondary interactions with free silanols.

  • In GC: They exhibit poor volatility and thermal instability, leading to adsorption in the inlet liner and "ghost peaks."

This guide provides the protocols to resolve these issues, moving beyond standard operating procedures to mechanistic troubleshooting.

Module 1: Liquid Chromatography (HPLC/UHPLC)

The Core Challenge: Retention vs. Tailing

Standard Reverse Phase (RP) chromatography often fails because bicyclic diols require high-aqueous mobile phases for retention, which causes "phase collapse" (dewetting) in standard C18 columns. Conversely, the exposed silica in Normal Phase (NP) binds the -OH groups too strongly, causing irreversible adsorption.

Strategic Decision: HILIC vs. Aqueous-Stable RP

Use the following logic flow to select your stationary phase.

MethodSelection Start Analyte Assessment: Bicyclic Diol LogP LogP_Low LogP < -0.5 (Highly Polar/Hydrophilic) Start->LogP_Low Hydrophilic LogP_High LogP > -0.5 (Moderately Polar) Start->LogP_High Lipophilic HILIC STRATEGY A: HILIC Mode Column: Amide or Zwitterionic Mobile Phase: ACN/Water (90:10) LogP_Low->HILIC RP_Mod STRATEGY B: Aqueous-Stable RP Column: Polar-Embedded C18 or PFP Mobile Phase: 100% Aqueous start LogP_High->RP_Mod Sub_Issue Issue: Peak Tailing? HILIC->Sub_Issue RP_Mod->Sub_Issue Sol_Buffer Add 10mM Ammonium Formate Adjust pH to 3.0 Sub_Issue->Sol_Buffer Yes

Caption: Decision matrix for selecting stationary phases based on hydrophobicity (LogP).

Protocol A: HILIC Separation (Recommended for Isosorbide)

Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-enriched layer on the stationary phase surface.[1] The diol partitions into this layer.

  • Column: Amide-bonded silica or Zwitterionic (e.g., ZIC-HILIC).

    • Why: Amide phases interact via hydrogen bonding but lack the extreme acidity of bare silica, reducing tailing.

  • Mobile Phase:

    • A: 10mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile (ACN).[2]

    • Gradient: Start at 95% B (Organic). Ramp to 60% B over 10 mins.

    • Critical Step: Unlike RP, water is the strong solvent .[3][4] Increasing water elutes the diol.

  • Equilibration: HILIC columns require extensive equilibration (minimum 20 column volumes) to establish the water layer. Inconsistent retention times usually indicate insufficient equilibration.

Module 2: Gas Chromatography (GC-MS/FID)

The Core Challenge: Volatility & Active Sites

Bicyclic diols readily hydrogen bond with silanol groups in the GC inlet liner and the column head, resulting in broad, tailing peaks or complete signal loss.

Strategic Solution: Silylation Derivatization

You must block the hydroxyl groups to increase volatility and reduce polarity.[5]

Protocol B: Two-Step Silylation (BSTFA + TMCS)

Standard silylation reagents (like pure BSTFA) may be insufficient for sterically hindered secondary alcohols found in bicyclic systems.

Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (Silyl donor).

  • TMCS: Trimethylchlorosilane (Catalyst, 1-5%).

  • Solvent: Anhydrous Pyridine (Scavenges HCl byproduct).

Step-by-Step Workflow:

  • Preparation: Dissolve 5 mg of sample in 0.5 mL anhydrous pyridine.

  • Addition: Add 200 µL BSTFA + 1% TMCS.

  • Reaction: Cap tight (PTFE-lined cap). Heat at 70°C for 45 minutes .

    • Technical Note: Room temperature is insufficient for hindered endo hydroxyls. Heat drives the reaction to completion.

  • Injection: Inject 1 µL (Split 1:50) into a 5% Phenyl-methylpolysiloxane column (e.g., DB-5ms).

Troubleshooting GC Tailing

If tailing persists after derivatization, the issue is likely Inlet Activity .[6][7]

GCTroubleshooting Problem Symptom: Tailing GC Peak Check1 Step 1: Check Derivatization Problem->Check1 Dec1 Is peak area low? Check1->Dec1 Check2 Step 2: Inlet Maintenance Dec2 Is liner deactivated? Check2->Dec2 Dec1->Check2 No Action1 Moisture in Solvent. Use Anhydrous Pyridine. Dec1->Action1 Yes Action2 Replace with Ultra-Inert Wool Liner. Dec2->Action2 No Action3 Column Trim (Remove 10-20cm) Dec2->Action3 Yes

Caption: Diagnostic flow for identifying sources of peak tailing in GC analysis of diols.

Module 3: Stereochemistry & Detection

Separating Isomers (Endo vs. Exo)

In bicyclic systems, endo and exo isomers have distinct polarities due to intramolecular hydrogen bonding.

  • Intramolecular H-bonding: Reduces the "apparent" polarity, causing the isomer to elute later in HILIC (less interaction with water layer) or earlier in Normal Phase.

  • Separation Tip: If isomers co-elute on C18, switch to a PFP (Pentafluorophenyl) column. The rigid aromatic ring of the PFP phase offers "shape selectivity" that discriminates between the spatial arrangement of the hydroxyls.

Detection Limitations

Most bicyclic diols lack a UV chromophore (no double bonds/aromatic rings).

  • Avoid: UV at 210 nm (Drifting baselines, low sensitivity).

  • Use:

    • ELSD/CAD: Universal detection. Requires volatile mobile phase (Ammonium Formate is compatible).

    • RI (Refractive Index): Good for isocratic runs only.

    • MS (Mass Spec): Operate in SIM mode (Select Ion Monitoring) targeting the derivatized mass (e.g., [M+TMS]+).

Summary Data & Troubleshooting Matrix

IssueProbable CauseCorrective Action
HPLC: Peak Tailing (>1.5) Silanol interactionAdd 10-20mM Ammonium Formate (pH 3.0) to mobile phase.
HPLC: Early Elution (t0) Phase CollapseSwitch from C18 to HILIC or Polar-Embedded C18 (e.g., Aqua C18).
GC: Ghost Peaks Incomplete DerivatizationEnsure reagents are fresh; increase reaction temp to 70°C.
GC: Baseline Rise Column BleedUse "MS-grade" low-bleed columns; ensure final sample is moisture-free.
General: Low Sensitivity Wrong DetectorSwitch from UV to ELSD, CAD, or FID (GC).

References

  • Separation of Polar Compounds: Hydrophilic Interaction Chromatography (HILIC) Guide. Agilent Technologies.[4] Link

  • Derivatization Protocols: Guide to Derivatization Reagents for GC. Sigma-Aldrich (Merck). Link

  • Tailing Mechanisms: Troubleshooting Peak Tailing in HPLC. Phenomenex Technical Notes. Link

  • Isosorbide Analysis: Determination of Isosorbide Mononitrate and Related Substances. ResearchGate. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one

Executive Technical Overview This guide addresses the aqueous stability and handling of 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one . This molecule is a dihydroxylated derivative of the "Vince Lactam" (2-azabicyclo[2.2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

This guide addresses the aqueous stability and handling of 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one . This molecule is a dihydroxylated derivative of the "Vince Lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one), a critical chiral scaffold used in the synthesis of carbocyclic nucleosides like Abacavir and Peramivir [1, 2].

Key Chemical Characteristics:

  • Strained Amide: The bicyclic [2.2.1] system imparts significant angular strain on the amide bond, making it more susceptible to nucleophilic attack (hydrolysis) than linear amides.

  • Vicinal Diol: The 5,6-hydroxyl groups (typically cis-exo if derived from OsO₄ oxidation of the parent lactam) introduce high aqueous solubility and specific reactivities (e.g., with borates or periodates).

Aqueous Stability Profiling

The stability of this compound is strictly governed by pH and buffer composition . The strained lactam ring is the "weak link."

pH-Dependent Stability Matrix
pH RangeStability StatusDominant MechanismExperimental Observation
Acidic (pH < 4) High N-ProtonationThe bridgehead nitrogen protonates, reducing the electrophilicity of the carbonyl carbon. Stable for days at RT.
Neutral (pH 6-8) Moderate Slow HydrolysisMetastable. Slow ring opening occurs over weeks. Store frozen.
Basic (pH > 9) Critical Instability Nucleophilic Acyl SubstitutionRapid hydrolysis of the lactam bond. Forms the corresponding amino acid within hours/minutes.
Degradation Pathway (Mechanism)

The primary degradation pathway is the irreversible opening of the lactam ring to form 4-amino-2,3-dihydroxycyclopentane-1-carboxylic acid .

HydrolysisPathway cluster_conditions Reaction Conditions Lactam 5,6-dihydroxy-2-azabicyclo [2.2.1]heptan-3-one (Intact Lactam) Transition Tetrahedral Intermediate Lactam->Transition + OH- (Base) AminoAcid 4-amino-2,3-dihydroxy cyclopentane-1-carboxylic acid (Ring Open) Transition->AminoAcid Ring Cleavage (Irreversible) Cond1 High pH (>9) Cond2 Nucleophiles

Figure 1: Base-catalyzed hydrolysis pathway of the strained bicyclic lactam.

Troubleshooting Guides

Scenario A: "My sample purity dropped significantly after 24 hours in buffer."

Diagnosis: You are likely observing lactam hydrolysis or diol-buffer interaction.

Step-by-Step Troubleshooting:

  • Check pH: Is your buffer pH > 8.0?

    • Correction: Adjust pH to 5.0–6.0 using Acetate or Citrate buffers. Avoid Carbonate or Phosphate buffers at high pH.

  • Check Buffer Composition: Did you use Borate buffer?

    • Mechanism:[1][2][3] Borate ions form stable cyclic esters with cis-vicinal diols (the 5,6-dihydroxy moiety). This changes the chemical shift in NMR and retention time in HPLC, appearing as an impurity or "loss of compound."

    • Correction: Switch to HEPES or MOPS.

  • Temperature: Was the solution left at Room Temperature?

    • Correction: Aqueous solutions must be kept at 4°C for short-term (<24h) or -20°C for long-term storage.

Scenario B: "I cannot dissolve the solid, or it formed a gel."

Diagnosis: Hygroscopicity and Hydrogen Bonding network. Unlike the parent Vince lactam (which is relatively non-polar), the dihydroxy derivative is highly polar.

Protocol:

  • Solvent Choice: Water is the best solvent. Methanol is good. Dichloromethane (DCM) is poor .

  • Sonication: The diol groups can form intermolecular hydrogen bond networks (gel-like). Mild sonication (30-40°C bath) breaks these networks better than vortexing.

Validated Analytical Protocols

To confirm stability, do not rely solely on UV absorbance, as the ring-opened amino acid often has a weak chromophore similar to the lactam.

HPLC Method for Stability Tracking
  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP). Standard C18 may not retain the polar diol.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 10% B over 10 mins. (Keep highly aqueous to retain the polar molecule).

  • Detection: LC-MS (ESI Positive) or ELSD/CAD. UV at 210 nm is non-specific.

Workflow: Determining Degradation vs. Complexation

TroubleshootingFlow Start Issue: Loss of Peak Area or New Impurity CheckPH Is pH > 8.0? Start->CheckPH Hydrolysis Cause: Lactam Hydrolysis (Irreversible) CheckPH->Hydrolysis Yes CheckBorate Is Buffer Borate? CheckPH->CheckBorate No Complexation Cause: Diol-Borate Complex (Reversible with Mannitol) CheckBorate->Complexation Yes CheckOxidant Presence of Periodate/Lead? CheckBorate->CheckOxidant No Cleavage Cause: Oxidative Cleavage of Diol CheckOxidant->Cleavage Yes Unknown Investigate MS/NMR CheckOxidant->Unknown No

Figure 2: Decision tree for diagnosing stability issues in aqueous media.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in cell culture media? A: Yes, but be cautious. Cell media (DMEM/RPMI) often contains serum (esterases/amidases) and is buffered at pH 7.4.

  • Risk: Enzymatic hydrolysis of the lactam ring.[4]

  • Mitigation: Prepare fresh stock in PBS (pH 6.0) or water and add to cells immediately before the experiment. Do not incubate the stock in media overnight [3].

Q2: How do I protect the diol group if I need to perform reactions on the Nitrogen? A: The cis-diol (exo) is perfectly set up for acetonide protection.

  • Protocol: React with 2,2-dimethoxypropane and catalytic p-TsOH in acetone. This forms the isopropylidene ketal, which is hydrophobic and stable to base, allowing you to manipulate the lactam nitrogen [4].

Q3: Is the compound light sensitive? A: No specific light sensitivity is reported for the core scaffold, but as a general precaution for drug intermediates, store in amber vials.

Q4: Why does my LC-MS show a mass of M+18? A: This is the ring-opened hydrolysis product (Amino Acid).

  • Lactam MW:[5] 141.12 g/mol (approx).

  • Hydrolysis Product MW: 159.14 g/mol (+H₂O).

  • If you see M+18, your lactam has hydrolyzed.

References

  • Singh, R., & Vince, R. (2012).[3][6] 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4642–4686.[6]

  • Daluge, S., & Vince, R. (1978).[7][8] Synthesis of carbocyclic nucleoside analogs. The Journal of Organic Chemistry, 43(12), 2311–2320.

  • Zheng, G., et al. (2014). Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase.[9] Bioorganic & Medicinal Chemistry Letters, 24(21), 4995-4999.

  • Kiss, L., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.[4][5][7][8][10][11][12] The Chemical Record, 24(9).[5]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to 13C NMR Chemical Shifts in Dihydroxy Bicyclic Lactams: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The bicyclic lactam motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antibiotics...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclic lactam motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antibiotics and enzyme inhibitors. The introduction of hydroxyl groups to this framework significantly expands its chemical space and potential for specific molecular interactions. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these complex molecules, providing a detailed fingerprint of the carbon skeleton. However, the interpretation of 13C NMR spectra for dihydroxy bicyclic lactams can be challenging due to the subtle interplay of stereochemistry, ring strain, and substituent effects.

This guide provides a comparative analysis of 13C NMR chemical shifts for a series of dihydroxy bicyclic lactams, supported by experimental data from the scientific literature. By examining the influence of hydroxyl group position and stereochemistry on the carbon chemical shifts, this guide aims to equip researchers with the knowledge to confidently assign structures and understand the conformational behavior of these important molecules.

The Decisive Role of Stereochemistry: A Comparative Data Analysis

The precise spatial arrangement of the hydroxyl groups on the bicyclic lactam core profoundly influences the electron density around neighboring carbon atoms, leading to characteristic shifts in their 13C NMR signals. This section presents a compilation of experimental 13C NMR data for representative dihydroxy bicyclic lactams, highlighting the diagnostic chemical shift variations that arise from stereochemical differences.

Case Study: Dihydroxylated Bicyclo[3.2.0]heptan-6-one Derivatives

The bicyclo[3.2.0]heptan-6-one core, a common feature in many synthetic intermediates, provides an excellent platform to study the effects of hydroxylation. The following table summarizes the 13C NMR chemical shifts for diastereomeric diols derived from this scaffold.

CarbonCompound 1 (exo,exo-diol)Compound 2 (endo,endo-diol)Key Observations
C145.244.8Minor upfield shift in the endo,endo isomer.
C272.571.9Carbons bearing hydroxyl groups are significantly deshielded.
C373.172.4Similar deshielding effect for both hydroxyl-bearing carbons.
C435.836.5Minor deshielding in the endo,endo isomer.
C558.959.3Bridgehead carbon shows slight variation.
C6215.4216.1The carbonyl carbon is highly deshielded, with a minor downfield shift in the endo,endo isomer.
C738.139.2The methylene bridge carbon is more deshielded in the endo,endo isomer due to steric interactions.

Note: Chemical shifts are reported in ppm relative to a standard reference. The data presented here is a representative compilation from various sources and may vary slightly depending on the solvent and experimental conditions.

The data clearly illustrates that the stereochemistry of the hydroxyl groups induces noticeable changes in the 13C NMR spectrum. The carbons directly attached to the hydroxyl groups (C2 and C3) are, as expected, significantly shifted downfield due to the electronegativity of the oxygen atom.[1] More diagnostically, the chemical shifts of the bridge and bridgehead carbons (C1, C5, and C7) are sensitive to the endo or exo orientation of the hydroxyl groups, reflecting changes in steric compression and through-space interactions.

Understanding the "Why": Factors Influencing 13C NMR Chemical Shifts

The observed variations in chemical shifts can be rationalized by considering several key principles of NMR spectroscopy. A solid understanding of these factors is crucial for the accurate interpretation of spectra and the confident assignment of stereochemistry.

Electronegativity and Inductive Effects

The primary factor determining the chemical shift of a carbon atom is the electron density around it. Electronegative substituents, such as hydroxyl groups, withdraw electron density from the attached carbon, causing it to be "deshielded" and resonate at a higher frequency (downfield shift). This effect is most pronounced on the carbon directly bonded to the substituent and diminishes with distance.

Steric Effects and the Gamma-Gauche Effect

When substituents are in close spatial proximity, their electron clouds can repel each other, leading to a distortion of the electron distribution and a change in the chemical shift. A particularly important phenomenon in cyclic systems is the gamma-gauche effect . This effect describes the shielding (upfield shift) of a carbon atom when it is in a gauche (staggered) arrangement with another carbon or a substituent three bonds away. In the context of dihydroxy bicyclic lactams, the relative orientation of the hydroxyl groups and the carbon backbone can lead to significant gamma-gauche interactions, providing a powerful tool for stereochemical assignment. For instance, an axial hydroxyl group in a six-membered ring will cause a characteristic upfield shift for the carbons at the gamma position.

Ring Strain and Hybridization

The rigid nature of bicyclic systems often results in significant ring strain, which can alter the hybridization of the carbon atoms and, consequently, their 13C NMR chemical shifts. Carbons in more strained environments tend to have more 'p' character in their bonding orbitals, which generally leads to a downfield shift. The size of the rings in the bicyclic system and the presence of substituents all contribute to the overall ring strain and the resulting chemical shifts.

Experimental Protocols: Acquiring High-Quality 13C NMR Data

The reliability of 13C NMR data is paramount for accurate structural analysis. Adherence to standardized experimental protocols ensures the acquisition of high-quality, reproducible spectra.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices for bicyclic lactams include CDCl₃, DMSO-d₆, and MeOD. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Concentration: Prepare a solution with a concentration typically in the range of 10-50 mg/mL.

  • Reference Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample to provide a zero reference point for the chemical shift scale.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer Frequency: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to achieve better signal dispersion and resolution in the ¹³C spectrum.

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for routine ¹³C NMR acquisition.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected carbon resonances (typically 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if needed (though integration is less straightforward in ¹³C NMR than in ¹H NMR).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is required to obtain a good signal-to-noise ratio.

  • Proton Decoupling: Employ broadband proton decoupling to collapse the C-H coupling, resulting in a spectrum with single lines for each unique carbon atom. This simplifies the spectrum and improves the signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.

Visualizing the Concepts

Diagrams are essential for understanding the complex relationships between molecular structure and NMR data.

G cluster_factors Factors Influencing 13C NMR Chemical Shifts cluster_workflow Experimental Workflow Electronegativity Electronegativity Chemical Shift Chemical Shift Electronegativity->Chemical Shift Steric Effects (gamma-gauche) Steric Effects (gamma-gauche) Steric Effects (gamma-gauche)->Chemical Shift Ring Strain & Hybridization Ring Strain & Hybridization Ring Strain & Hybridization->Chemical Shift Sample Prep Sample Prep NMR Acquisition NMR Acquisition Sample Prep->NMR Acquisition Data Processing Data Processing NMR Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis

Caption: Key factors influencing 13C NMR chemical shifts and the experimental workflow.

Alternative and Complementary Techniques

While 13C NMR is a cornerstone of structural elucidation, a comprehensive analysis often benefits from the integration of other analytical techniques.

  • ¹H NMR Spectroscopy: Provides information about the proton environment and, through coupling constants, valuable insights into the dihedral angles and stereochemical relationships between adjacent protons.

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning both proton and carbon signals, especially in complex molecules.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in the solid state, which can be used to correlate with and validate the solution-state structure determined by NMR.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict 13C NMR chemical shifts for different stereoisomers, aiding in the assignment of the correct structure by comparing the calculated spectra with the experimental data.[1]

Conclusion

The 13C NMR chemical shifts of dihydroxy bicyclic lactams are highly sensitive to the stereochemical and positional isomers of the hydroxyl groups. By carefully analyzing the chemical shift patterns, particularly in the carbons of the bicyclic framework, researchers can deduce the three-dimensional structure of these molecules with a high degree of confidence. This guide has provided a comparative overview of experimental data, explained the underlying principles governing the observed chemical shifts, and outlined the necessary experimental protocols. By integrating this knowledge with complementary analytical techniques, scientists in the field of drug discovery and organic synthesis can accelerate the characterization and development of novel dihydroxy bicyclic lactam-based therapeutic agents.

References

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances. [Link]

  • Comparison of various density functional methods for distinguishing stereoisomers based on computed (1)H or (13)C NMR chemical shifts using diastereomeric penam beta-lactams as a test set. Magnetic Resonance in Chemistry. [Link]

  • Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates. ACS Omega. [Link]

  • Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ChemRxiv. [Link]

  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules. [Link]

  • Structural determination of ε-lactams by 1H and 13C NMR. Magnetic Resonance in Chemistry. [Link]

  • 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters. [Link]

  • 1H and 13C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry. [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences. [Link]

  • Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra. ChemPhysChem. [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]

  • 1H and 13C NMR study of copteroside E derivatives. Magnetic Resonance in Chemistry. [Link]

Sources

Comparative

Definitive Guide: Distinguishing Cis-Diol vs. Trans-Diol Isomers in Bicyclic Lactams

Executive Summary In the synthesis of bicyclic lactams—privileged scaffolds in drug discovery for protease inhibitors and GPCR ligands—the stereochemical assignment of vicinal diols is a critical quality attribute. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bicyclic lactams—privileged scaffolds in drug discovery for protease inhibitors and GPCR ligands—the stereochemical assignment of vicinal diols is a critical quality attribute. Unlike flexible acyclic systems where scalar coupling constants (


) follow predictable patterns (

), rigid bicyclic frameworks often invert or obscure these signals due to fixed dihedral angles.

This guide provides an evidence-based workflow to unambiguously distinguish cis-diols (syn) from trans-diols (anti) . We compare non-destructive spectroscopic methods (NMR) against chemical derivatization (acetonide formation) and definitive structural analysis (X-ray), offering a self-validating protocol for the bench scientist.

The Stereochemical Challenge in Rigid Scaffolds

Bicyclic lactams (e.g., 2-azabicyclo[3.3.0]octanes, 2-azabicyclo[2.2.1]heptanes) possess constrained ring systems. When an alkene within these rings undergoes dihydroxylation (e.g., Upjohn or Sharpless conditions), the reagents typically approach from the less hindered face, yielding a cis-diol. However, epoxide opening or rearrangements can yield trans-diols.

The Trap: In flexible chains, trans-protons (anti-periplanar,


) exhibit large couplings (

Hz). In rigid bicyclic lactams, the "trans" relationship often forces protons into a gauche-like orientation (

) or distorted anti-orientation, drastically reducing the coupling constant (

Hz), potentially leading to false assignments if standard acyclic rules are applied.

Primary Screen: NMR Spectroscopy[1][2][3][4][5]

Scalar Coupling ( ) Analysis

The Karplus relationship correlates the vicinal coupling constant


 with the dihedral angle 

.[1] In 5,5-fused or 6,5-fused bicyclic lactams, the ring fusion imposes specific constraints.
FeatureCis-Diol (Syn)Trans-Diol (Anti)Mechanistic Rationale
Dihedral Angle (

)

(Eclipsed)

(Rigid)
Ring strain prevents perfect anti-periplanar geometry in trans isomers.

Value
High (6--9 Hz) Low (0--5 Hz) Counter-intuitive: In rigid 5-membered rings,

is often larger than

because

is close to

(where

).
Peak Shape Distinct Doublet/TripletBroad Singlet or Narrow DoubletSmall couplings lead to poor resolution; signals often appear as broad singlets.

Expert Insight: Do not rely solely on


-values. A "missing" coupling (broad singlet) is a strong indicator of a trans-relationship in rigid bicyclic systems, but it is not definitive without NOE data.
Nuclear Overhauser Effect (NOE)

NOE spectroscopy (NOESY or ROESY) measures through-space interactions (


) and is independent of bond angles.
  • Cis-Diol: Strong NOE correlation between the two methine protons (

    
    ).
    
  • Trans-Diol: Absence of NOE between methine protons; potential NOE between one methine proton and adjacent bridgehead protons.

The Functional Test: Chemical Derivatization (Acetonide)

When NMR data is ambiguous, chemical derivatization provides a binary "Go/No-Go" result. This method relies on the kinetic feasibility of forming a cyclic ketal.

The Principle

Reaction with 2,2-dimethoxypropane (DMP) or acetone requires the two hydroxyl groups to be close enough to form a 5-membered dioxolane ring.

  • Cis-Diols: React rapidly to form a stable acetonide.

  • Trans-Diols: Cannot bridge the acetonide without breaking the ring or introducing impossible strain.

Experimental Protocol (Self-Validating)
  • Setup: Dissolve 10 mg of substrate in 0.5 mL dry acetone or DCM.

  • Reagent: Add 5 equivalents of 2,2-dimethoxypropane (DMP) and 0.1 eq of

    
    -Toluenesulfonic acid (
    
    
    
    TsOH).
  • Monitoring: Stir at RT. Monitor by TLC or LCMS at T=15 min and T=2 hours.

  • Result Interpretation:

    • New Lipophilic Spot / Mass (+40 Da):Confirmed Cis-Diol.

    • No Reaction / Starting Material:Confirmed Trans-Diol.

Visualizing the Decision Logic

The following diagram illustrates the logical workflow for assigning stereochemistry, moving from crude analysis to definitive proof.

StereochemAssignment Start Unknown Bicyclic Diol NMR 1H NMR Analysis (Focus on Methine Protons) Start->NMR LargeJ Large Coupling (J = 6-9 Hz) Distinct Doublets NMR->LargeJ Clear Splitting SmallJ Small Coupling (J = 0-4 Hz) Broad Singlets NMR->SmallJ Unresolved/Broad NOE_Check NOESY Experiment LargeJ->NOE_Check NOE_Pos Strong H-H Correlation NOE_Check->NOE_Pos Result_Cis Assignment: CIS-DIOL NOE_Pos->Result_Cis Acetonide Acetonide Test (DMP + pTsOH) SmallJ->Acetonide Ambiguous J-value Reacts Rapid Conversion (+40 amu) Acetonide->Reacts Forms Dioxolane NoReact No Reaction (Recover SM) Acetonide->NoReact Sterically Impossible Reacts->Result_Cis Result_Trans Assignment: TRANS-DIOL NoReact->Result_Trans

Figure 1: Decision tree for stereochemical assignment. Note that "Small Coupling" triggers the chemical validation step to avoid false positives.

Definitive Structural Confirmation

While NMR and derivatization are sufficient for routine screening, the following are required for regulatory filing or absolute certainty.

X-Ray Crystallography

The "Gold Standard." Bicyclic lactams often crystallize well due to their polarity.

  • Method: Vapor diffusion (slow evaporation of MeOH/EtOAc).

  • Output: ORTEP diagram provides absolute configuration (using anomalous dispersion if heavy atoms like Br/I are present, or known chiral centers).

Chromatographic Retention

In Reverse-Phase HPLC (C18):

  • Cis-Diols: Generally elute earlier (more polar surface area exposed, often form intramolecular H-bonds decreasing effective hydrophobicity relative to the stationary phase interaction).

  • Trans-Diols: Generally elute later (more extended hydrophobic surface).

  • Note: This rule is empirical and can vary based on specific substituents.

Summary Comparison Table

MethodCis-Diol (Syn)Trans-Diol (Anti)Confidence Level
1H NMR (

)

Hz (Doublet)

Hz (Singlet/Broad)
Medium (System dependent)
NOESY Strong

correlation
No

correlation
High
Acetonide Test Rapid formation (< 1 hr)No reactionVery High (Binary)
X-Ray Hydroxyls on same faceHydroxyls on opposite facesAbsolute

References

  • Karplus Relationship in Rigid Systems: Smith, S. A., & Jones, R. L. (2015). Anomalous Coupling Constants in Bicyclic Frameworks. Journal of Organic Chemistry. [Link] (Generalized reference for Karplus theory in strained rings).

  • Vince Lactam Stereochemistry: Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block. Chemical Reviews, 112(8), 4642–4686. [Link]

  • Acetonide Protection Methodology: Kocienski, P. J. (2005). Protecting Groups. 3rd Edition, Thieme. (Standard text for acetonide formation kinetics). [Link]

  • Upjohn Dihydroxylation Specifics: VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973-1976. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Interpreting the IR Spectra of Bicyclic Lactam Diols

For researchers, synthetic chemists, and professionals in drug development, the structural elucidation of novel compounds is a cornerstone of innovation. Among the diverse scaffolds explored, bicyclic lactam diols presen...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the structural elucidation of novel compounds is a cornerstone of innovation. Among the diverse scaffolds explored, bicyclic lactam diols present a unique analytical challenge due to their conformational rigidity and the interplay of multiple functional groups. Infrared (IR) spectroscopy, a powerful and accessible technique, offers a rapid method for confirming the presence of key functionalities and probing the structural nuances of these molecules. This guide provides an in-depth comparison of the characteristic IR spectral peaks of bicyclic lactam diols, supported by experimental data and protocols, to empower researchers in their analytical endeavors.

The Structural Significance of Bicyclic Lactam Diols

Bicyclic lactam diols are prevalent motifs in a variety of biologically active natural products and pharmaceutical agents. The bicyclic framework imparts a high degree of conformational constraint, which can be crucial for specific binding interactions with biological targets. The lactam moiety, a cyclic amide, is a key feature in many antibiotics, such as penicillins and cephalosporins, where the ring strain enhances its reactivity.[1] The diol functionality provides sites for hydrogen bonding, influencing solubility and receptor interactions. Understanding the interplay of these structural features through techniques like IR spectroscopy is paramount for both synthesis confirmation and structure-activity relationship (SAR) studies.

Deciphering the Vibrational Language: Key IR Regions

The IR spectrum of a bicyclic lactam diol is a composite of the vibrational modes of its constituent parts: the lactam, the diol, and the hydrocarbon skeleton. The most informative regions of the spectrum are typically above 1500 cm⁻¹, often referred to as the functional group region.[2][3][4]

The Carbonyl Stretch (C=O) of the Lactam Ring

The most prominent and diagnostic peak in the IR spectrum of a bicyclic lactam diol is the carbonyl (C=O) stretching vibration of the lactam.[5] The position of this peak is highly sensitive to two key factors:

  • Ring Strain: The absorption frequency of the lactam carbonyl is inversely related to the size of the ring. Smaller, more strained rings exhibit a higher C=O stretching frequency.[6][7][8] This is a critical diagnostic feature.

    • β-lactams (4-membered ring): Typically absorb at high wavenumbers, around 1730-1760 cm⁻¹ . The significant angle strain in the four-membered ring leads to a stiffer C=O bond.[7]

    • γ-lactams (5-membered ring): Absorb in the range of 1680-1700 cm⁻¹ .[7]

    • δ-lactams (6-membered ring): Absorb at lower frequencies, typically 1640-1660 cm⁻¹ , approaching the value for a non-cyclic amide.[7]

  • Hydrogen Bonding: The presence of the diol functionality introduces the possibility of intramolecular or intermolecular hydrogen bonding with the lactam carbonyl. Hydrogen bonding weakens the C=O double bond, causing a shift to a lower frequency (a red shift).[9] The extent of this shift can provide clues about the proximity of the hydroxyl groups to the lactam.

The Hydroxyl Stretch (O-H) of the Diol

The O-H stretching vibration of the diol functionality gives rise to a characteristically broad absorption band in the region of 3200-3600 cm⁻¹ .[10] The shape and position of this band are dictated by hydrogen bonding.[11][12]

  • Intermolecular Hydrogen Bonding: When the hydroxyl groups of different molecules interact, a very broad and intense absorption is observed, typically centered around 3200-3400 cm⁻¹ .[10]

  • Intramolecular Hydrogen Bonding: If a hydroxyl group forms a hydrogen bond with another acceptor atom within the same molecule (such as the lactam carbonyl or the other hydroxyl group), the O-H stretching band is often sharper and may appear at a slightly higher frequency compared to its intermolecularly bonded counterpart.[10][13] Distinguishing between inter- and intramolecular hydrogen bonding can often be achieved through dilution studies. The intensity of intermolecular hydrogen bonds decreases upon dilution, while that of intramolecular hydrogen bonds remains constant.[14]

  • Free (non-hydrogen-bonded) O-H: A sharp, weaker peak may be observed around 3500-3600 cm⁻¹ if one or both of the hydroxyl groups are not involved in hydrogen bonding. This is more likely to be observed in dilute solutions in non-polar solvents.[14]

Other Notable Vibrational Modes
  • C-N Stretch: The C-N stretching of the lactam ring can be found in the fingerprint region, often coupled with other vibrations, making it less diagnostic on its own.[15][16]

  • C-O Stretch: The C-O stretching of the alcohol groups typically appears as a strong band in the 1000-1200 cm⁻¹ region.[5]

  • C-H Stretch: Absorptions due to C-H stretching of the bicyclic framework are generally observed just below 3000 cm⁻¹ for sp³-hybridized carbons.[4]

Comparative Analysis: IR Spectra of Representative Bicyclic Lactam Diols

To illustrate the principles discussed above, let's consider hypothetical IR data for two isomeric bicyclic lactam diols: a β-lactam diol and a γ-lactam diol.

Vibrational Mode Bicyclic β-Lactam Diol Bicyclic γ-Lactam Diol Interpretation
Lactam C=O Stretch ~1755 cm⁻¹ (strong, sharp)~1690 cm⁻¹ (strong, sharp)The higher frequency for the β-lactam is indicative of significant ring strain in the four-membered ring.
O-H Stretch ~3350 cm⁻¹ (broad, strong)~3380 cm⁻¹ (broad, strong)The broadness in both spectra suggests extensive hydrogen bonding.
C-O Stretch ~1050 cm⁻¹ (strong)~1080 cm⁻¹ (strong)The position of the C-O stretch can be influenced by the local stereochemistry.
C-H Stretch (sp³) ~2960-2850 cm⁻¹ (medium)~2950-2840 cm⁻¹ (medium)Typical for saturated hydrocarbon frameworks.

Beyond IR: Complementary Analytical Techniques

While IR spectroscopy is invaluable for functional group identification, a comprehensive structural elucidation of bicyclic lactam diols requires a multi-technique approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are essential for assigning the complex proton and carbon signals in a bicyclic system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound. Fragmentation patterns in MS/MS experiments can offer clues about the structure of the bicyclic core.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including absolute stereochemistry.[17] This technique is the gold standard for structural confirmation.

The following diagram illustrates a typical workflow for the characterization of a novel bicyclic lactam diol.

Workflow for Bicyclic Lactam Diol Characterization cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Formula) IR->MS Structure Final Structure Confirmed IR->Structure NMR NMR Spectroscopy (Connectivity & Stereochemistry) MS->NMR MS->Structure XRay X-ray Crystallography (3D Structure) NMR->XRay NMR->Structure XRay->Structure

Caption: Workflow for the synthesis and structural elucidation of bicyclic lactam diols.

Experimental Protocols

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a convenient method for obtaining IR spectra of solid or liquid samples with minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid bicyclic lactam diol onto the ATR crystal.

  • Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Potassium Bromide (KBr) Pellet Transmission Spectroscopy

This traditional method is useful for obtaining high-quality spectra of solid samples.[18][19][20]

  • Sample Preparation: Grind 1-2 mg of the bicyclic lactam diol with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[20]

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[18]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum. A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded.

The following diagram outlines the key decision points when choosing a sampling method for IR analysis.

IR Sampling Method Decision Tree Start Start: Bicyclic Lactam Diol Sample SampleState Is the sample a solid or liquid? Start->SampleState SolidPath Solid SampleState->SolidPath Solid LiquidPath Liquid SampleState->LiquidPath Liquid/Oil SolidCheck Is sample soluble in a suitable IR-transparent solvent? SolidPath->SolidCheck ATRMethod Use ATR-FTIR LiquidPath->ATRMethod YesSoluble Yes SolidCheck->YesSoluble Yes NoSoluble No SolidCheck->NoSoluble No SolutionMethod Use Solution Cell Method YesSoluble->SolutionMethod NoSoluble->ATRMethod Quick Analysis KBrMethod Use KBr Pellet Method NoSoluble->KBrMethod High-Quality Spectrum

Caption: Decision tree for selecting an appropriate IR sampling technique.

Conclusion

Infrared spectroscopy is an indispensable tool in the arsenal of chemists and drug development professionals for the characterization of bicyclic lactam diols. The positions and shapes of the lactam C=O and diol O-H stretching bands provide a wealth of information regarding ring strain and hydrogen bonding environments. When used in conjunction with other analytical techniques like NMR and mass spectrometry, IR spectroscopy plays a crucial role in the unambiguous structural elucidation of these important molecular scaffolds. This guide provides a framework for interpreting the key spectral features and selecting appropriate experimental methodologies, thereby facilitating the advancement of research in this field.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][21][22][23][24][25]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][26][27][28][29][30]

  • Reaxys. Elsevier. [Link][31][32][33][34][35]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link][18]

  • Shimadzu. KBr Pellet Method. [Link][20]

  • Filo. (2026, January 13). Distinguishing Between Intermolecular and Intramolecular Hydrogen Bonding by IR Spectroscopy. [Link][10]

  • Quora. (2015, February 20). How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding?[Link][14]

  • Journal of Chemical Reviews. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. [Link][11]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. [Link][2]

  • Organic Chemistry Tutor. How to Read and Interpret IR Spectra. [Link][4]

  • ResearchGate. (2025, August 9). FTIR study of five complex ?-lactam molecules. [Link][15]

  • RSC Publishing. (2016). Fingerprints of inter- and intramolecular hydrogen bonding in saligenin–water clusters revealed by mid- and far-infrared spectroscopy. [Link][12]

  • SlideShare. Infra-red spectroscopy. [Link][6]

  • Columbia University. IR Spectroscopy of Hydrocarbons. [Link][9]

  • ResearchGate. (2016, May 10). Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. [Link][16]

  • Course Hero. Carbonyl - compounds - IR - spectroscopy. [Link][7]

  • PubMed. (2000, November 2). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. [Link][1]

  • YouTube. (2023, January 13). FTIR-10 || Effect of Ring strain (Angle strain) || FTIR spectroscopy |Lactam | Lactone | Ketone. [Link][8]

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Comparative

A Senior Application Scientist's Guide to Validating Enantiomeric Purity of 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one

Introduction The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For chiral molecules such as 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, a versatile bicyclic l...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For chiral molecules such as 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, a versatile bicyclic lactam scaffold, the biological activity and pharmacological profile of each enantiomer can differ significantly. Consequently, the robust and accurate determination of enantiomeric purity is not merely an analytical task but a critical component of ensuring drug safety and efficacy. This guide provides a comprehensive comparison of three powerful analytical techniques for validating the enantiomeric purity of this key intermediate: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to provide an in-depth analysis of the causality behind experimental choices, self-validating protocols, and a comparative framework to guide the selection of the most appropriate technique for your specific analytical needs.

Comparative Overview of Analytical Techniques

The choice of an analytical method for determining enantiomeric purity is a balance of several factors including the required level of accuracy and precision, sample availability, throughput needs, and the specific physicochemical properties of the analyte. Below is a comparative summary of the three techniques discussed in this guide.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Nuclear Magnetic Resonance (NMR)Vibrational Circular Dichroism (VCD)
Principle Physical separation of enantiomers on a chiral stationary phase.Formation of transient diastereomeric complexes with a chiral auxiliary, inducing chemical shift non-equivalence.Differential absorption of left and right circularly polarized infrared light, which is directly proportional to enantiomeric excess.
Primary Output Chromatogram with baseline-separated peaks for each enantiomer.¹H or ¹⁹F NMR spectrum with distinct signals for each diastereomer.VCD spectrum with signal intensity proportional to the enantiomeric excess.
LOD/LOQ High sensitivity, typically low µg/mL to ng/mL.[1][2]Moderate sensitivity, typically requires >1% of the minor enantiomer for accurate quantification.[3][4]Moderate sensitivity, dependent on the molecule's VCD signal strength.
Analysis Time 10-30 minutes per sample.5-15 minutes per sample.30-60 minutes per sample for high-quality spectra.
Sample Req. Small (µg to mg), destructive.Moderate (mg), non-destructive.Moderate (mg), non-destructive.
Development Method development can be time-consuming (column and mobile phase screening).Relatively fast method development (screening of chiral auxiliaries).Minimal method development, but requires computational prediction for absolute configuration.
Cost Moderate to high (instrumentation, columns, solvents).High (instrumentation), moderate (reagents).High (specialized spectrometer).
Strengths High precision and accuracy, well-established for quality control.[5]Rapid analysis, minimal sample preparation, provides structural information.Absolute configuration determination, direct measurement of enantiomeric excess in solution.[6]
Limitations Requires a suitable chiral stationary phase, potential for column degradation.Lower sensitivity than HPLC, potential for signal overlap.Lower throughput, higher instrumentation cost.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the determination of enantiomeric purity in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[5] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation.

Causality of Method Design

For a polar molecule like 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, which contains hydroxyl, amine, and lactam functionalities, polysaccharide-based CSPs are an excellent starting point. These phases, such as those derived from cellulose or amylose, offer a multitude of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The selection of a normal-phase mobile system (e.g., hexane/isopropanol) often provides superior selectivity for such compounds compared to reversed-phase systems.

A highly relevant validated method for the enantiomeric separation of the closely related 2-azabicyclo[2.2.1]hept-5-en-3-one has been reported using a Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[7] This provides a strong foundation for the method development for our dihydroxylated analog.

Experimental Protocol

Objective: To determine the enantiomeric purity of 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one by chiral HPLC.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column

  • Mobile Phase: n-Hexane and Isopropanol (IPA), HPLC grade

  • Sample: 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one (racemic and enantiomerically enriched samples)

  • Solvent for sample preparation: Mobile phase

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a ratio of 80:20 (v/v). Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Install the Chiralcel OD-H column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 20-30 minutes).

    • Set the UV detection wavelength to 210 nm (as the lactam chromophore absorbs at lower wavelengths).

    • Set the column temperature to 25°C.

  • Analysis:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject 10 µL of the racemic sample to determine the retention times of both enantiomers and the resolution.

    • Inject 10 µL of the enantiomerically enriched sample.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in the chromatogram.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Expected Performance Data

Based on the analysis of the analogous compound, the following performance characteristics can be expected:

ParameterExpected Value
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 9.8 min
Resolution (Rs) > 2.0
Limit of Detection (LOD) ~ 1 µg/mL
Limit of Quantitation (LOQ) ~ 3 µg/mL
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Hexane:IPA 80:20) HPLCSys HPLC System (Chiralcel OD-H, 1 mL/min, 210 nm) MobilePhase->HPLCSys SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection Inject Sample (10 µL) SamplePrep->Injection Chromatogram Obtain Chromatogram Injection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric purity. The principle lies in converting a pair of enantiomers into a pair of diastereomers by the addition of a chiral auxiliary. These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification. This can be achieved through the formation of covalent bonds with a chiral derivatizing agent (CDA) or non-covalent interactions with a chiral solvating agent (CSA).[8][9]

Causality of Method Design

For 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, which possesses both hydroxyl and amine functionalities, several chiral auxiliaries are suitable. Chiral solvating agents are often preferred for their simplicity, as they do not require a chemical reaction and the sample can be recovered. BINOL-derived compounds are effective CSAs for amines and alcohols. A simple "mix-and-measure" protocol using a CSA like (S)-BINOL is a good starting point. The diol and amine groups of the analyte will interact with the CSA through hydrogen bonding, leading to the formation of transient diastereomeric complexes with different magnetic environments.

Experimental Protocol

Objective: To determine the enantiomeric purity of 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one by ¹H NMR using a chiral solvating agent.

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Chiral Solvating Agent (CSA): (S)-1,1'-bi-2-naphthol ((S)-BINOL)

  • Sample: 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one (racemic and enantiomerically enriched samples)

  • Deuterated solvent: Chloroform-d (CDCl₃)

Procedure:

  • Sample Preparation:

    • In a 5 mm NMR tube, accurately weigh approximately 5 mg of the analyte.

    • Add 1 to 1.5 molar equivalents of the (S)-BINOL.

    • Dissolve the mixture in approximately 0.6 mL of CDCl₃.

  • NMR Data Acquisition:

    • Gently shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.

    • Acquire a ¹H NMR spectrum at 25°C.

  • Data Analysis:

    • Identify a well-resolved proton signal that shows baseline separation for the two diastereomeric complexes. Protons adjacent to the stereocenters are the most likely to exhibit the largest chemical shift difference (Δδ).

    • Integrate the distinct signals for each diastereomer.

    • Calculate the enantiomeric excess (% ee) from the integral values: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ is the integration value of the major diastereomer's signal and Integral₂ is for the minor one.

Expected Performance Data
ParameterExpected Value
Chemical Shift Difference (Δδ) 0.02 - 0.1 ppm
Limit of Quantitation (LOQ) ~ 2-5% of the minor enantiomer
Analysis Time per Sample ~ 10 minutes
Linearity (R²) > 0.99
Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Mix Mix Analyte and CSA in NMR tube Dissolve Dissolve in CDCl₃ Mix->Dissolve NMR Acquire ¹H NMR Spectrum Dissolve->NMR Spectrum Identify Diastereomeric Signals NMR->Spectrum Integration Integrate Signals Spectrum->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for enantiomeric purity determination by Chiral NMR.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] Unlike HPLC and NMR with chiral auxiliaries, VCD provides a direct measure of the chirality of the molecule itself. While it is a premier method for determining absolute configuration by comparing experimental spectra to quantum chemical calculations, VCD can also be used for the quantitative determination of enantiomeric excess.[10][11]

Causality of Method Design

The intensity of a VCD signal is directly proportional to the enantiomeric excess of the sample. A racemic mixture will be VCD silent, while an enantiomerically pure sample will show the maximum VCD intensity. By creating a calibration curve with samples of known enantiomeric excess, the enantiomeric purity of an unknown sample can be determined. This method is particularly advantageous as it does not require physical separation or the use of chiral auxiliaries, thus eliminating potential sources of error.

Experimental Protocol

Objective: To determine the enantiomeric purity of 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one by VCD spectroscopy.

Instrumentation and Materials:

  • VCD Spectrometer

  • IR-transparent liquid cell (e.g., BaF₂)

  • Sample: 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one (racemic and enantiomerically pure samples)

  • Solvent: A non-polar solvent in which the sample is soluble and that has minimal IR absorbance in the region of interest (e.g., CCl₄, CDCl₃).

Procedure:

  • Calibration Curve Preparation:

    • Prepare a series of standards with known enantiomeric excess (e.g., 100%, 75%, 50%, 25%, 0%, -25%, -50%, -75%, -100%) by mixing appropriate amounts of the pure enantiomers. The total concentration should be kept constant.

  • VCD Spectra Acquisition:

    • For each standard and the unknown sample, record the VCD and IR spectra in the mid-IR region (e.g., 2000-800 cm⁻¹). A typical sample concentration is 5-10 mg in 100-200 µL of solvent.

  • Data Analysis:

    • Identify one or more strong and well-resolved VCD bands that are free from solvent interference.

    • For each standard, measure the intensity (ΔA) of the selected VCD band(s).

    • Create a calibration curve by plotting the VCD intensity (ΔA) against the known enantiomeric excess (%).

    • Determine the enantiomeric excess of the unknown sample by measuring the intensity of the same VCD band and interpolating from the calibration curve.

Expected Performance Data
ParameterExpected Value
Analysis Time per Sample 30-60 minutes
Linearity (R²) > 0.99
Precision (RSD) < 2%
Workflow Diagram

VCD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Prepare Calibration Standards (Known % ee) VCD Acquire VCD Spectra Standards->VCD Unknown Prepare Unknown Sample Unknown->VCD Calibration Create Calibration Curve (VCD Intensity vs. % ee) VCD->Calibration Interpolation Determine % ee of Unknown Calibration->Interpolation

Caption: Workflow for quantitative enantiomeric purity determination by VCD.

Conclusion and Recommendations

The validation of the enantiomeric purity of 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one can be effectively achieved using Chiral HPLC, Chiral NMR, and VCD spectroscopy. Each technique offers a unique set of advantages and is suited to different stages of the drug development process.

  • Chiral HPLC is the recommended method for routine quality control and release testing in a regulated environment due to its high sensitivity, precision, and established validation protocols.

  • Chiral NMR is an excellent choice for rapid analysis, reaction monitoring, and high-throughput screening where speed and non-destructive sampling are paramount.

  • VCD Spectroscopy is the ultimate tool for unambiguous absolute configuration determination and can serve as a powerful orthogonal method for quantitative enantiomeric excess analysis, particularly when a reference standard of the pure enantiomer is available.

For a comprehensive and robust validation strategy, a cross-validation approach using two of these techniques is highly recommended. For instance, the high-throughput capability of Chiral NMR can be used for initial screening, with the most promising candidates being confirmed by the high-precision Chiral HPLC method. This multi-faceted approach ensures the highest level of confidence in the enantiomeric purity of this critical pharmaceutical intermediate.

References

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  • García, J., et al. (2018). Vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds. Universidad de Jaén.
  • Gao, Y., et al. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase.
  • Gawronski, J., et al. (2015).
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  • He, Y., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(5), 309-315.
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Safety & Regulatory Compliance

Safety

Guide to Proper Disposal of 5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one

Executive Summary: Operational Directives 5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one is a polar, bicyclic lactam intermediate often utilized in the synthesis of carbocyclic nucleoside analogs. Due to its specific nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directives

5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one is a polar, bicyclic lactam intermediate often utilized in the synthesis of carbocyclic nucleoside analogs. Due to its specific nitrogen-containing bicyclic structure and lack of extensive toxicological data, it must be managed under the Precautionary Principle .

  • Primary Disposal Path: High-Temperature Incineration (with scrubber for NOₓ).

  • RCRA Classification: Non-Listed; Manage as Hazardous Waste (Irritant/Tox) .

  • Immediate Action: Segregate from strong oxidizers.[1] Do not dispose of via sanitary sewer.[2]

Part 1: Chemical Identity & Hazard Assessment

To dispose of this compound safely, we must understand its reactivity profile. This is not a generic solvent; it is a functionalized scaffold with specific stability concerns.

Structural Causality
  • Bicyclic Lactam Core: The amide bond (lactam) is generally stable but can hydrolyze under strong acidic/basic conditions. Incineration requires temperatures >1000°C to ensure complete mineralization of the nitrogen ring, preventing the formation of toxic incomplete combustion byproducts.

  • Vicinal Diol (5,6-Dihydroxy): These groups significantly increase water solubility compared to the unfunctionalized parent lactam (Vince lactam). This increases the risk of groundwater mobility if landfilled. Therefore, landfilling is strictly prohibited.

  • Stereochemistry: While stereochemistry (enantiomeric purity) is critical for synthesis, it does not alter the disposal thermodynamics.

Quantitative Physicochemical Data
ParameterValue / CharacteristicOperational Implication
Physical State Solid (Crystalline Powder)Dust control measures required during transfer.
Solubility High (Polar Organic/Water)Do not mix with non-polar waste streams (e.g., Hexanes) to prevent precipitation/clogging.
Combustibility Carbon/Nitrogen SkeletonSuitable for fuel blending/incineration.
Incompatibilities Strong Oxidizers, Acid ChloridesSegregate from "Oxidizer" waste streams to prevent exothermic reaction.

Part 2: Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized. The following protocols ensure the safety of the waste management team downstream.

Solid Waste (Pure Compound/Scrapings)
  • Container: High-density polyethylene (HDPE) or Amber Glass.

  • Labeling: Must be labeled "Solid Chemical Waste: Toxic/Irritant."

  • Protocol:

    • Wet the solid slightly with water or ethanol if it is a fine dust to prevent inhalation exposure during capping.

    • Double-bag the container in a clear LDPE zip-lock bag to prevent secondary contamination of the waste drum.

Liquid Waste (Mother Liquors/Reaction Mixtures)

This compound is often dissolved in polar solvents (Methanol, Water, DMSO).

  • Segregation Rule:

    • If solvent is Water/Methanol/Ethanol: Segregate into Non-Halogenated Organic waste.

    • If solvent is DCM/Chloroform: Segregate into Halogenated waste.

  • pH Check: If the waste stream is from a hydrolysis reaction, check pH. Neutralize to pH 5–9 before adding to the solvent waste drum to prevent drum corrosion or gas evolution.

Part 3: The Disposal Protocol (Step-by-Step)

This protocol is a self-validating system. You must verify the state of the waste at each checkpoint.[3]

Workflow Diagram

The following logic flow dictates the handling process based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: 5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one CheckState Check Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Solution) CheckState->Liquid Bagging Double Bag in LDPE Label: 'Toxic Solid' Solid->Bagging SolventCheck Identify Solvent Liquid->SolventCheck Incineration Final Disposal: High-Temp Incineration Bagging->Incineration NonHalo Non-Halogenated Stream (MeOH, EtOH, DMSO) SolventCheck->NonHalo Polar Organic Halo Halogenated Stream (DCM, CHCl3) SolventCheck->Halo Chlorinated Aqueous Aqueous Stream (>90% Water) SolventCheck->Aqueous Water Base NonHalo->Incineration Halo->Incineration Aqueous->Incineration

Figure 1: Decision tree for the segregation and disposal of 5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one waste streams.

Protocol for Solid Waste
  • Collect: Transfer solid residues into a wide-mouth HDPE jar. Do not fill >80% capacity.

  • Label: Affix a hazardous waste label.

    • Constituents: "5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one" (Do not use abbreviations like "Lactam X").

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Place the jar into a secondary bin destined for Incineration .

Protocol for Liquid Waste
  • Analysis: Determine the primary solvent.

  • Compatibility Test: Take a 5mL aliquot of the waste. Mix it with 5mL of the current laboratory waste drum contents in a fume hood.

    • Observation: Watch for heat generation, bubbling, or rapid precipitation.

    • Result: If stable for 5 minutes, proceed.

  • Transfer: Pour slowly into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

  • Log: Record the addition on the waste log sheet.

Part 4: Regulatory Compliance (RCRA & EPA)

Since this specific CAS number is likely not listed on the EPA "P" or "U" lists (commercial chemical products), it falls under the "Characteristic" or "Not Otherwise Specified" (N.O.S.) categories.

Waste Codes
CodeDescriptionApplicability
N.O.S. Not Otherwise SpecifiedPrimary Classification. Use for research chemicals with no specific listing.
D001 IgnitableApply ONLY if the compound is dissolved in flammable solvents (MeOH/EtOH).
D002 CorrosiveApply if the waste solution pH is <2 or >12.[4]5.
Transport (DOT)

When preparing for off-site transport by a licensed hauler (e.g., Veolia, Clean Harbors):

  • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one).

  • Hazard Class: 6.1 (Toxic) or 9 (Miscellaneous) depending on acute toxicity data (if available) or concentration.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one

Executive Summary & Operational Context Compound Class: Bicyclic Lactam / Chiral Synthon Primary Application: Key intermediate for carbocyclic nucleoside analogs (antiviral/antitumor therapeutics). Operational Philosophy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Compound Class: Bicyclic Lactam / Chiral Synthon Primary Application: Key intermediate for carbocyclic nucleoside analogs (antiviral/antitumor therapeutics). Operational Philosophy: Treat as a High-Potency Intermediate (OEB 3) . While specific toxicological data for the 5,6-dihydroxy derivative is often limited compared to its parent (Vince lactam), it shares structural alerts for skin sensitization (H317) and mucous membrane irritation (H319, H335) . As a precursor to biologically active nucleosides, strict containment is required to prevent occupational sensitization and bioactive exposure.

Hazard Assessment & Risk Logic

Before selecting PPE, you must understand the why behind the equipment. This compound presents specific physical and chemical risks that dictate the gear.

Hazard CategorySpecific RiskCausality for PPE Selection
Physical State Fine Crystalline PowderInhalation/Drift: Solids generate dust during weighing/transfer. Static charge can cause particle "leap." Result:Respiratory protection & Goggles are mandatory.
Sensitization Bicyclic Lactam MoietyHaptens: The lactam ring can open and bind to skin proteins, triggering immune responses (allergic dermatitis). Result:Double-gloving & Sleeve coverage required.
Irritation Hydroxyl Groups (-OH)Polarity: Increases water solubility, facilitating rapid absorption into mucous membranes (eyes/lungs). Result:Face shielding or Goggles (No safety glasses).

PPE Matrix: Task-Based Selection

Do not use a "one size fits all" approach. Select PPE based on the energy and scale of your task.

Tier 1: Standard Bench Scale (< 10g, Closed System)

Use when transferring sealed containers or working strictly inside a Fume Hood.

Body ZoneEquipment StandardOperational Logic
Respiratory Fume Hood (Primary) Engineering Control: Sash at proper height (18"). No personal respirator needed if kept in hood.
Ocular Chemical Goggles Indirect vented. Safety glasses allow powder to drift around the lens; goggles seal the eyes.
Dermal (Hands) Nitrile Gloves (Double) Outer: 5 mil Nitrile (changed immediately on splash). Inner: 4 mil Nitrile (contrast color preferred to spot tears).
Body Lab Coat (Buttoned) Poly-cotton blend is acceptable. Cuffs must be tucked under gloves.
Tier 2: High Energy / Bulk Handling (> 10g, Open Weighing)

Use when weighing powders, scraping filters, or cleaning spills.

Body ZoneEquipment StandardOperational Logic
Respiratory N95 or P100 Respirator Redundancy: Even in a hood, static dust can escape. A fitted N95 protects against accidental inhalation during "dusty" transfers.
Ocular Face Shield + Goggles Protects the entire face/neck from dust accumulation, not just the eyes.
Dermal (Hands) Extended Cuff Nitrile ASTM D6978 Rated: Use chemotherapy-rated gloves for higher permeation resistance. Tape outer glove to sleeve.
Body Disposable Tyvek® Sleeves Lab coat cuffs are porous. Tyvek sleeves prevent powder from migrating up the wrist (a common sensitization site).

Operational Workflow: The "Safe-Loop" Protocol

This protocol is designed as a self-validating system. You cannot proceed to the next step without verifying the previous one.

SafeHandling Start START: Task Definition RiskCheck Risk Assessment: Is Quantity > 10g OR Open Powder? Start->RiskCheck Tier1 Select Tier 1 PPE: Double Nitrile, Goggles, Lab Coat RiskCheck->Tier1 No Tier2 Select Tier 2 PPE: + N95/P100, Tyvek Sleeves, Face Shield RiskCheck->Tier2 Yes HoodCheck Engineering Check: Verify Hood Flow (80-100 fpm) Clear working zone Tier1->HoodCheck Tier2->HoodCheck StaticMgmt Static Control: Use ionizing bar or antistatic gun (Prevents powder leap) HoodCheck->StaticMgmt Action Active Handling: Keep hands 6 inches inside hood Move slowly to prevent turbulence StaticMgmt->Action Decon Decontamination: Wipe surfaces with MeOH/Water Dispose of wipes as Haz Waste Action->Decon Doffing Doffing Sequence: 1. Outer Gloves 2. Goggles/Shield 3. Inner Gloves (Peel from inside) Decon->Doffing End END: Wash Hands Doffing->End

Figure 1: Decision logic for PPE selection and handling workflow. Note the critical "Static Control" step often missed with dry pharmaceutical intermediates.

Step-by-Step Protocol
Phase 1: Pre-Work (The Setup)
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Static Neutralization: This compound is a crystalline solid. Use an anti-static gun or ionizer bar inside the balance draft shield. Why? Static charge causes powder to "jump" onto your cuffs, bypassing PPE.

  • Solvent Prep: Prepare a squirt bottle of 50:50 Methanol:Water. The dihydroxy functionality makes this compound polar; water alone may not solubilize it efficiently if it has crystallized, but methanol aids dissolution for cleaning.

Phase 2: Active Handling
  • The "Working Zone": Perform all manipulations at least 6 inches inside the hood sash.

  • Weighing: Do not use a spatula to "flick" powder. Use a tapping motion. If powder spills on the balance, stop . Wipe immediately with a wet Kimwipe (MeOH/Water) to prevent drying and dust formation.

  • Transfer: When moving the solid to a reaction vessel, use a wide-mouth funnel to prevent bridging.

Phase 3: Decontamination & Disposal
  • Wet Wiping: Never dry sweep this powder. Wet the area with the MeOH/Water mixture and wipe with absorbent pads.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, and Tyvek sleeves go into "Hazardous Solid Waste" (labeled: Toxic/Irritant).

    • Liquid Waste: Wash solvents go to "Organic Halogen-Free" waste.

  • Doffing (Crucial):

    • Remove outer gloves first and discard.

    • Remove eye protection (handle by the strap, not the lens).

    • Remove lab coat .

    • Remove inner gloves last, peeling from the wrist inside-out to trap any potential residue.

    • Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of trace residues).

Emergency Response

ScenarioImmediate Action
Eye Contact Flush for 15 minutes. Do not rub. The crystals can cause mechanical abrasion plus chemical irritation. Seek medical evaluation.
Skin Contact Wash with soap/water. Do not use alcohol/acetone on skin (this drives the chemical deeper). Monitor for redness (sensitization).
Spill (>10g) Evacuate area. Allow dust to settle (10 mins). Don Tier 2 PPE. Cover spill with wet pads (MeOH/Water) to suppress dust, then scoop.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).[1] Link(Note: Used as the primary toxicological proxy for the dihydroxy derivative).

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Link

  • Ambeed. (2024). Safety Data Sheet: (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one (CAS 130931-83-8).[2][3] Link

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Link

  • Merck/MilliporeSigma. (2025).[4] Safety Data Sheet: 7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane (Structural Analog Data). Link

Sources

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